molecular formula C5H9Cl2N3O B595392 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride CAS No. 1269054-56-9

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

Cat. No.: B595392
CAS No.: 1269054-56-9
M. Wt: 198.047
InChI Key: PVZURJYIHWJAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride (CAS 122111-03-9) is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure, a functionalized pyrimidinone, serves as a privileged scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. Researchers utilize this compound as a key building block in the development of targeted therapies, where its aminomethyl group allows for strategic derivatization and structure-activity relationship (SAR) studies. The dihydrochloride salt enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This reagent is instrumental in exploring biochemical pathways involving protein kinases, which are critical targets in oncology, immunology, and inflammatory disease research. As a cited precursor in the synthesis of potent kinase inhibitors, its role in early-stage drug development is well-established. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZURJYIHWJAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679010
Record name 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269054-56-9
Record name 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

retrosynthetic analysis of 6-(aminomethyl)-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

Introduction

6-(Aminomethyl)-1H-pyrimidin-4-one is a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Its structure, featuring a pyrimidinone core with a reactive primary amine, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical candidates. The pyrimidine scaffold is a fundamental component in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents. This guide provides a detailed , outlining a logical and efficient synthetic pathway. It includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in its practical synthesis.

Retrosynthetic Analysis

The retrosynthetic strategy for 6-(aminomethyl)-1H-pyrimidin-4-one is centered on a three-step disconnection approach. The primary pathway involves the late-stage introduction of the amino group, preceded by the functionalization of a pre-formed pyrimidine ring.

  • C-N Bond Disconnection: The primary disconnection targets the carbon-nitrogen bond of the aminomethyl group. This is a common and reliable transformation, leading back to a more stable and accessible 6-(halomethyl) intermediate. This precursor, 6-(bromomethyl)-1H-pyrimidin-4-one, is an ideal electrophile for subsequent amination.

  • Functional Group Interconversion: The 6-(bromomethyl) group is logically derived from a 6-methyl group through a functional group interconversion. The methyl group on the pyrimidine ring is activated for free-radical halogenation, analogous to a benzylic position. This leads to the key intermediate, 6-methyl-1H-pyrimidin-4-one.

  • Pyrimidine Ring Disconnection: The core pyrimidine ring of 6-methyl-1H-pyrimidin-4-one can be deconstructed into simple, acyclic starting materials. A classic and efficient method for constructing this type of pyrimidinone is the condensation of a β-ketoester with a suitable N-C-N synthon. In this case, the disconnection leads to ethyl acetoacetate and formamide, both of which are readily available and cost-effective commercial reagents.

The complete retrosynthetic pathway is visualized in the diagram below.

G target 6-(Aminomethyl)-1H-pyrimidin-4-one intermediate_A 6-(Bromomethyl)-1H-pyrimidin-4-one target->intermediate_A C-N Disconnection (Amination) intermediate_B 6-Methyl-1H-pyrimidin-4-one intermediate_A->intermediate_B Functional Group Interconversion (Halogenation) precursor_1 Ethyl Acetoacetate intermediate_B->precursor_1 Ring Disconnection (Condensation) precursor_2 Formamide intermediate_B->precursor_2 Ring Disconnection (Condensation)

Caption: Retrosynthetic analysis of 6-(aminomethyl)-1H-pyrimidin-4-one.

Synthetic Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis, providing a practical three-step route to the target molecule.

G start_1 Ethyl Acetoacetate step1_product 6-Methyl-1H-pyrimidin-4-one start_1->step1_product Step 1: Condensation start_2 Formamide start_2->step1_product Step 1: Condensation step2_product 6-(Bromomethyl)-1H-pyrimidin-4-one step1_product->step2_product Step 2: Bromination final_product 6-(Aminomethyl)-1H-pyrimidin-4-one step2_product->final_product Step 3: Amination

Caption: Three-step forward synthesis workflow.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on similar transformations reported in the literature.

StepReaction NameStarting Material(s)ProductReagents & ConditionsEstimated Yield (%)
1Pyrimidine SynthesisEthyl Acetoacetate, Formamide6-Methyl-1H-pyrimidin-4-oneSodium ethoxide, Ethanol, Reflux75-85
2Radical Bromination6-Methyl-1H-pyrimidin-4-one6-(Bromomethyl)-1H-pyrimidin-4-oneN-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux60-70
3Amination6-(Bromomethyl)-1H-pyrimidin-4-one6-(Aminomethyl)-1H-pyrimidin-4-oneAqueous Ammonia, Dioxane, RT50-60
Step 1: Synthesis of 6-Methyl-1H-pyrimidin-4-one

This step involves the condensation of ethyl acetoacetate with formamide to construct the pyrimidinone ring. The reaction is typically catalyzed by a strong base like sodium ethoxide.

Experimental Protocol:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

  • To this solution, ethyl acetoacetate (1.0 eq) is added dropwise at room temperature, followed by the addition of formamide (2.0 eq).

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in a minimum amount of water and acidified to pH 5-6 with glacial acetic acid.

  • The precipitate formed is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to yield 6-methyl-1H-pyrimidin-4-one as a white solid.

Step 2: Synthesis of 6-(Bromomethyl)-1H-pyrimidin-4-one

This step achieves the bromination of the methyl group at the 6-position via a free-radical mechanism. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) is employed.

Experimental Protocol:

  • To a suspension of 6-methyl-1H-pyrimidin-4-one (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄), N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) are added.

  • The mixture is heated to reflux (approx. 77°C) under an inert atmosphere. The reaction is typically initiated with a heat lamp or by the refluxing solvent.

  • The reaction is monitored by TLC for the consumption of the starting material (typically 2-4 hours). The formation of succinimide as a byproduct will be observed as it floats on the solvent surface.

  • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 6-(bromomethyl)-1H-pyrimidin-4-one is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

In the final step, the 6-(bromomethyl) intermediate undergoes nucleophilic substitution with ammonia to yield the target compound. A large excess of ammonia is used to minimize the formation of di- and tri-substituted byproducts.

Experimental Protocol:

  • 6-(Bromomethyl)-1H-pyrimidin-4-one (1.0 eq) is dissolved in a solvent such as 1,4-dioxane.

  • The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 eq) is added slowly with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • The residue is triturated with a solvent like diethyl ether to precipitate the product and remove any non-polar impurities.

  • The solid product is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture to afford 6-(aminomethyl)-1H-pyrimidin-4-one. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). A protocol for a similar amination can be found in the literature.[1]

References

6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a pyrimidinone core with a reactive aminomethyl substituent, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent and selective kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is presented in the table below.

PropertyValueReference
CAS Number 1269054-56-9[1][2]
Molecular Formula C₅H₉Cl₂N₃O[1][3]
Molecular Weight 198.05 g/mol [1][3]
Appearance Solid[1]
Purity ≥95%[1][3]
Description Versatile small molecule scaffold[1][3]

Synthesis

A potential synthetic workflow is outlined below:

G A Starting Materials (e.g., β-ketoester and amidine) B Cyclocondensation A->B Reaction C 6-Methyl-1H-pyrimidin-4-one B->C Formation of pyrimidinone ring D Halogenation C->D e.g., NBS E 6-(Halomethyl)-1H-pyrimidin-4-one D->E Introduction of halogen F Amination E->F e.g., NaN3 then reduction, or direct amination G 6-(Aminomethyl)-1H-pyrimidin-4-one F->G Formation of aminomethyl group H Salt Formation (HCl) G->H I 6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride H->I

Caption: Proposed synthetic workflow for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Applications in Drug Discovery

The utility of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride as a building block is most prominently demonstrated in the synthesis of kinase and DPP-4 inhibitors. The pyrimidinone core can be further elaborated, often by fusion with a pyrazole ring to form a pyrazolopyrimidine scaffold, a privileged structure in kinase inhibitor design.

Kinase Inhibitors

Pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in cancer and other diseases. The aminomethyl group of the title compound serves as a key handle for introducing pharmacophoric elements that can interact with the kinase active site.

Relevant Signaling Pathways:

Kinase inhibitors derived from pyrimidine-based scaffolds often target key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits translation (when unphosphorylated)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.[4]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.[2][3][5]

Experimental Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

The following is a general procedure for the synthesis of a 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold, a common core in kinase inhibitors, which can be derived from pyrimidinone precursors.

  • Chlorination of the Pyrimidinone:

    • To a solution of the 6-substituted-1H-pyrimidin-4-one in an appropriate solvent (e.g., toluene or POCl₃), add phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture under reflux for several hours.

    • After completion, cool the reaction mixture and carefully quench with ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloro-6-substituted-pyrimidine.

  • Hydrazinolysis:

    • Dissolve the 4-chloro-6-substituted-pyrimidine in a suitable solvent (e.g., ethanol).

    • Add hydrazine hydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Filter the solid, wash with cold ethanol, and dry to yield the 4-hydrazinyl-6-substituted-pyrimidine.

  • Cyclization to form the Pyrazolopyrimidine Core:

    • React the 4-hydrazinyl-6-substituted-pyrimidine with a suitable three-carbon synthon (e.g., an α,β-unsaturated nitrile or a β-ketoester) in a solvent like ethanol or acetic acid.

    • Heat the reaction mixture to reflux.

    • Upon completion, cool the mixture and isolate the precipitated 4-amino-1H-pyrazolo[3,4-d]pyrimidine product by filtration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives have been designed and synthesized as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism.[6] These compounds are being explored as potential therapeutic agents for type 2 diabetes.

Mechanism of DPP-4 Inhibition:

DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates Secretion DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon InactiveIncretins Inactive Incretins DPP4->InactiveIncretins Degrades DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Increases (Inhibited)

Caption: Mechanism of action of DPP-4 inhibitors.[7][8]

Quantitative Data: DPP-4 Inhibition

Several fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives have shown significant DPP-4 inhibitory activity. The table below summarizes the IC₅₀ values for some of these compounds.[6]

CompoundDPP-4 IC₅₀ (nM)
Sitagliptin (Reference)28
Derivative 1≤ 59.8
Derivative 221.4 - 59.8

Experimental Protocol: Evaluation of DPP-4 Inhibitory Activity

A common method for assessing the DPP-4 inhibitory activity of compounds is a fluorometric assay.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Test compounds dissolved in DMSO.

    • 96-well black microplate.

    • Fluorometer.

  • Assay Procedure:

    • Add the assay buffer, DPP-4 enzyme, and varying concentrations of the test compound (or vehicle control) to the wells of the microplate.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a highly valuable and versatile building block in modern drug discovery. Its synthetic accessibility and the reactivity of its functional groups allow for the construction of complex molecular architectures with significant therapeutic potential. The successful application of this scaffold in the development of potent kinase and DPP-4 inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further innovation in the design and development of novel therapeutics.

References

A Technical Guide to the Discovery and Evolution of Aminomethyl Pyrimidinone-Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural compounds and FDA-approved drugs.[1][2] Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][3][4][5] A significant advancement in the application of this scaffold has been the development of aminomethyl pyrimidinone derivatives as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 inhibitors have emerged as a leading class of oral hypoglycemic agents for the management of type 2 diabetes mellitus due to their favorable safety profile.[6] This guide provides a technical overview of the discovery and history of aminomethyl pyrimidinone-based DPP-4 inhibitors, focusing on the scientific rationale, discovery workflow, and mechanism of action that propelled their development.

The Rise of a Scaffold: Historical Context and Discovery

The journey of aminomethyl pyrimidinones in drug discovery is not one of a single, serendipitous discovery but rather a story of rational drug design and scaffold hopping. The development of these compounds is intrinsically linked to the broader effort to find effective and safe inhibitors for DPP-4.

Initial research into DPP-4 inhibitors established key pharmacophoric features required for potent inhibition. The success of early approved drugs, such as Sitagliptin, provided a structural blueprint. Sitagliptin's structure comprises three key fragments: a trifluorophenyl pharmacophore, an enantiomeric β-amino carbonyl linker, and a tetrahydrotriazolopyridine moiety.[6]

Medicinal chemists began to explore replacing parts of these existing structures with novel heterocyclic cores to improve properties like potency, selectivity, and pharmacokinetics, or to secure new intellectual property. The aminomethyl pyrimidinone core emerged as a highly effective isostere for fragments of existing inhibitors. Researchers at Bristol-Myers Squibb, for example, detailed the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides.[7] Their work was a result of systematic structure-activity relationship (SAR) exploration, which led them from a broader class of azolopyrimidines to the specific imidazolopyrimidine series.[7]

This research demonstrated that strategic modifications, such as replacing an aryl substitution with a more polar carboxamide group, could significantly increase DPP-4 binding activity while simultaneously reducing off-target effects, such as inhibition of the hERG potassium channel.[7] This process of incremental adjustment and optimization is characteristic of the development of this compound class, leading to potent and selective drug candidates with favorable preclinical pharmacokinetic profiles.[7]

Mechanism of Action: The Incretin Pathway

Aminomethyl pyrimidinone-based drugs primarily function by inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

When food is ingested, GLP-1 and GIP are released from the gut. These hormones stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon. This action helps lower blood glucose levels. DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulin-promoting effects.

By inhibiting DPP-4, aminomethyl pyrimidinones prevent the breakdown of GLP-1 and GIP. This prolongs the activity of these incretin hormones, leading to increased insulin secretion and reduced glucagon levels, ultimately resulting in better glycemic control. The signaling pathway is illustrated below.

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_drug Therapeutic Intervention Food Food Ingestion Incretins Release of Incretins (GLP-1, GIP) Food->Incretins stimulates Active_Incretins Active GLP-1 & GIP Incretins->Active_Incretins DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Active_Incretins->DPP4 Insulin ↑ Insulin Secretion Active_Incretins->Insulin stimulates Glucagon ↓ Glucagon Secretion Active_Incretins->Glucagon suppresses Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Glucagon->Lower Blood Glucose Inhibitor Aminomethyl Pyrimidinone Inhibitor Inhibitor->DPP4 INHIBITS

Caption: Mechanism of action for DPP-4 inhibitors in the incretin pathway.

Drug Discovery and Development Workflow

The path from initial concept to a viable drug candidate for aminomethyl pyrimidinone-based inhibitors follows a structured, multi-stage workflow. This process is designed to identify potent and selective compounds with appropriate drug-like properties for clinical development.

The workflow begins with identifying and validating the biological target (DPP-4). A high-throughput screen (HTS) of large compound libraries or a focused, structure-based design approach is then used to find initial "hits." These hits undergo a rigorous process of lead optimization, where medicinal chemists synthesize and test numerous analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The aminomethyl pyrimidinone scaffold often serves as a key building block during this optimization phase. Promising candidates then advance to preclinical and, eventually, clinical trials.

Drug_Discovery_Workflow Target_ID Target Identification (DPP-4) Hit_Gen Hit Generation (HTS, SBDD) Target_ID->Hit_Gen Assay_Dev Assay Development Target_ID->Assay_Dev Lead_Opt Lead Optimization (SAR Studies) Hit_Gen->Lead_Opt Scaffold Aminomethyl Pyrimidinone Scaffold Hit_Gen->Scaffold identifies core structures Lead_Opt->Scaffold modifies ADME ADME/Tox Screening Lead_Opt->ADME Candidate Drug Candidate Selection Lead_Opt->Candidate Preclinical Preclinical Studies (In Vivo Efficacy) Clinical Clinical Trials (Phase I-III) Preclinical->Clinical FDA Review FDA Review Clinical->FDA Review ADME->Lead_Opt informs Candidate->Preclinical

Caption: Generalized drug discovery workflow for DPP-4 inhibitors.

Quantitative Data Summary

While comprehensive data requires access to primary literature, published studies report key metrics for novel aminomethyl pyrimidinone derivatives. These data are crucial for comparing new chemical entities to established benchmarks like Sitagliptin.

Compound Class/ExampleTargetPotency (IC₅₀)Selectivity ProfileReference
Fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-421.4 - 59.8 nMSatisfactory selectivity over DPP-8 and DPP-9[6]
Sitagliptin (Reference)DPP-4~28 nMHigh selectivity over other DPP family members[6]
Imidazo[1,2-a]pyrimidine-2-carboxamide (24s)DPP-4Potent (nM range)Selective; reduced hERG and sodium channel activity[7]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Methodologies and Experimental Protocols

The development of aminomethyl pyrimidinones involves standardized synthetic and biological evaluation protocols. While specific details vary, the general methodologies are outlined below.

1. General Synthesis Protocol: The synthesis of pyrimidinone derivatives often involves multi-step reactions. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can start from a 5-amino-3-methylpyrazole core, which is reacted with diethyl malonate.[8] The resulting diol is then chlorinated using phosphorus oxychloride, followed by a series of substitution and coupling reactions to introduce the desired side chains, including the aminomethyl group.[8] The use of modern techniques like palladium-catalyzed cross-coupling reactions is common for building molecular complexity.

2. DPP-4 Inhibition Assay (General Protocol): The potency of synthesized compounds against the DPP-4 enzyme is typically determined using an in vitro enzymatic assay.

  • Principle: A fluorogenic or chromogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) is used. When cleaved by active DPP-4, a fluorescent or colored product is released.

  • Procedure:

    • Recombinant human DPP-4 enzyme is incubated with varying concentrations of the test compound (e.g., the aminomethyl pyrimidinone derivative).

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the fluorescence or absorbance is measured using a plate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Selectivity Assays: To ensure the compound is specific for DPP-4, it is tested against other related proteases, such as DPP-8 and DPP-9. The assay protocol is similar to the DPP-4 inhibition assay but uses the respective purified enzymes. High selectivity is critical to minimize potential off-target side effects.[6]

Conclusion

The aminomethyl pyrimidinone core has proven to be a highly versatile and successful scaffold in the rational design of modern therapeutics, most notably in the field of DPP-4 inhibitors for type 2 diabetes. The history of these compounds underscores the power of iterative drug design, where systematic SAR studies and scaffold hopping lead to candidates with enhanced potency, selectivity, and pharmacokinetic properties. As researchers continue to explore the vast chemical space of pyrimidine derivatives, it is likely that this privileged structure will continue to yield novel drug candidates for a wide range of diseases.

References

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Aminomethyl)-1H-pyrimidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine derivatives. This document outlines a detailed, three-step experimental protocol for the synthesis of this target molecule. The proposed pathway involves the initial synthesis of a key intermediate, 6-(hydroxymethyl)-1H-pyrimidin-4-one, followed by its conversion to a chloromethyl derivative, and subsequent amination to yield the final product. The protocols are based on established chemical transformations for similar heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one is proposed to proceed via the following three steps:

  • Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one.

  • Step 2: Synthesis of 6-(chloromethyl)-1H-pyrimidin-4-one.

  • Step 3: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one via the Gabriel Synthesis.

Synthesis_Workflow cluster_0 Step 1: Pyrimidinone Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (Gabriel Synthesis) A Starting Materials (e.g., Ethyl 3-oxo-4-hydroxybutanoate & Formamide) B 6-(hydroxymethyl)-1H-pyrimidin-4-one A->B Cyclocondensation C 6-(chloromethyl)-1H-pyrimidin-4-one B:e->C:w SOCl₂ or POCl₃ D N-( (1H-pyrimidin-4-on-6-yl)methyl)phthalimide C:e->D:w Potassium Phthalimide E 6-(aminomethyl)-1H-pyrimidin-4-one D->E Hydrazine Monohydrate

Figure 1: Proposed synthetic workflow for 6-(aminomethyl)-1H-pyrimidin-4-one.

Experimental Protocols

Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one

This protocol describes the cyclocondensation reaction to form the pyrimidinone ring.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
Ethyl 3-oxo-4-hydroxybutanoateC₆H₁₀O₄146.1414.6 g0.1
FormamideCH₃NO45.0445 mL-
Sodium Methoxide (25 wt% in Methanol)CH₃ONa54.0223.8 mL0.11
MethanolCH₄O32.04100 mL-
Hydrochloric Acid (concentrated)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-4-hydroxybutanoate (14.6 g, 0.1 mol) in methanol (50 mL).

  • Add sodium methoxide solution (23.8 mL, 0.11 mol) to the flask and stir the mixture at room temperature for 30 minutes.

  • Add formamide (45 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 7 is reached. This may cause a precipitate to form.

  • Collect the precipitate by vacuum filtration and wash it with cold methanol and then diethyl ether.

  • Dry the solid under vacuum to obtain 6-(hydroxymethyl)-1H-pyrimidin-4-one.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 6-(chloromethyl)-1H-pyrimidin-4-one

This protocol details the conversion of the hydroxymethyl group to a chloromethyl group.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
6-(hydroxymethyl)-1H-pyrimidin-4-oneC₅H₆N₂O₂126.1112.6 g0.1
Thionyl Chloride (SOCl₂)SOCl₂118.9711 mL0.15
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
PyridineC₅H₅N79.10.5 mL-

Procedure:

  • Suspend 6-(hydroxymethyl)-1H-pyrimidin-4-one (12.6 g, 0.1 mol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of pyridine (0.5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(chloromethyl)-1H-pyrimidin-4-one.

  • The crude product may be purified by column chromatography or recrystallization.

Step 3: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one

This protocol describes the final amination step using the Gabriel synthesis, which is known to be effective for preparing primary amines from alkyl halides.[1][2][3][4]

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
6-(chloromethyl)-1H-pyrimidin-4-oneC₅H₅ClN₂O144.5614.5 g0.1
Potassium PhthalimideC₈H₄KNO₂185.2220.4 g0.11
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-
Hydrazine MonohydrateH₆N₂O50.066 mL0.12
EthanolC₂H₅OH46.07100 mL-
Hydrochloric Acid (concentrated)HCl36.46As needed-
Sodium HydroxideNaOH40.00As needed-

Procedure:

  • Dissolve 6-(chloromethyl)-1H-pyrimidin-4-one (14.5 g, 0.1 mol) in anhydrous N,N-dimethylformamide (150 mL) in a 250 mL round-bottom flask.

  • Add potassium phthalimide (20.4 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the formation of the phthalimide intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate (N-((1H-pyrimidin-4-on-6-yl)methyl)phthalimide) by filtration and wash with water.

  • Suspend the crude phthalimide intermediate in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (6 mL, 0.12 mol) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimum amount of water and basify to a pH of >10 with a concentrated sodium hydroxide solution.

  • Extract the aqueous solution with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(aminomethyl)-1H-pyrimidin-4-one.

  • Purify the final product by column chromatography or recrystallization.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties

CompoundStepTheoretical Yield (g)Expected Yield Range (%)AppearanceMelting Point (°C)
6-(hydroxymethyl)-1H-pyrimidin-4-one112.660-75White solidTo be determined
6-(chloromethyl)-1H-pyrimidin-4-one214.570-85Pale yellow solidTo be determined
6-(aminomethyl)-1H-pyrimidin-4-one312.550-65Off-white solidTo be determined

Logical Relationships

logical_relationship cluster_rationale Rationale for Synthetic Route Start Need for a Primary Amine at C6 Intermediate1 Hydroxymethyl Group at C6 Start->Intermediate1 Accessible via cyclocondensation Intermediate2 Chloromethyl Group at C6 Intermediate1->Intermediate2 Facile conversion (good leaving group) FinalProduct Aminomethyl Group at C6 Intermediate2->FinalProduct Nucleophilic substitution (avoids over-alkylation)

Figure 2: Rationale for the chosen synthetic strategy.

Disclaimer: This document provides a proposed experimental protocol based on established chemical principles. The procedures have not been optimized for the specific synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. The expected yields and physical properties are estimates and may vary.

References

Application Notes: Aminomethylation of the Pyrimidinone Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aminomethylation of the pyrimidinone core is a synthetically valuable transformation that introduces an aminomethyl group onto the pyrimidine ring system. This reaction, a classic example of the Mannich reaction, is of significant interest to medicinal chemists and drug development professionals.[1][2] The resulting Mannich bases serve as versatile intermediates and are themselves recognized for a wide range of biological activities, including potential anticancer and antimicrobial properties.

The reaction involves the condensation of a pyrimidinone substrate bearing an active hydrogen, an amine (primary or secondary), and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). The position of aminomethylation on the pyrimidinone ring can be influenced by the substitution pattern of the starting material and the reaction conditions employed. For instance, in some uracil derivatives, the reaction can occur at the C5 position or at the N1 and/or N3 atoms of the pyrimidine ring.

Mechanism of Action

The aminomethylation of pyrimidinones proceeds via the well-established Mannich reaction mechanism. The reaction is typically initiated by the formation of an electrophilic iminium ion from the condensation of the amine and formaldehyde. The pyrimidinone, which exists in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final β-amino-carbonyl compound, also known as a Mannich base. The reaction is often catalyzed by acid or base, which can facilitate the formation of the iminium ion and the enolization of the pyrimidinone, respectively.

Applications in Drug Discovery

The introduction of an aminomethyl group to a pyrimidinone scaffold can significantly modulate its physicochemical properties and biological activity. This functional group can introduce a basic center, which can be important for salt formation and bioavailability. Furthermore, the aminomethyl moiety can serve as a handle for further synthetic modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The pyrimidine core itself is a key pharmacophore found in numerous approved drugs, and its aminomethylated derivatives continue to be explored for novel therapeutic applications.

Tabulated Reaction Conditions

The following table summarizes various reported reaction conditions for the aminomethylation of a substituted pyrimidinone, 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione.

Pyrimidinone SubstrateAmineFormaldehyde SourceSolventCatalyst/pHTemperature (°C)Time (h)Yield (%)Reference
6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dionePiperidine33.7% aq. solutionEthanolpH 6-7Reflux5~40[3]
6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dionePiperidine33.7% aq. solutionEthanol1 M aq. HCl (pH 1-2)Reflux565[3]
6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dioneMorpholine33.7% aq. solutionEthanol1 M aq. HCl (pH 1-2)Reflux5N/A[4]
6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dioneN-methylpiperazine33.7% aq. solutionEthanol1 M aq. HCl (pH 1-2)Reflux5N/A[4]
6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dionePiperidine33.7% aq. solutionAcetoneNoneReflux362[3]

Experimental Protocols

General Protocol for the Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

This protocol describes a general procedure for the aminomethylation of a substituted pyrimidinone at the C5 position using piperidine and formaldehyde in ethanol under acidic conditions.[3]

Materials:

  • 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

  • Piperidine

  • Formaldehyde (33.7% aqueous solution)

  • Ethanol

  • 1 M Hydrochloric acid (aq.)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.79 g (4 mmol) of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione in 25 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 0.37 g (4.4 mmol) of piperidine, followed by 0.4 mL (4.4 mmol) of a 33.7% aqueous formaldehyde solution.

  • pH Adjustment: Carefully add 0.44 mL of 1 M aqueous hydrochloric acid to the reaction mixture to adjust the pH to approximately 1-2.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain the reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 5 hours, allow the reaction mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting precipitate with water and dry to obtain the crude product.

  • Characterization: The structure and purity of the final product, 5-(piperidin-1-ylmethyl)-6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Pyrimidinone in Ethanol add_reagents Add Amine and Formaldehyde start->add_reagents adjust_ph Add HCl to pH 1-2 add_reagents->adjust_ph reflux Reflux for 5 hours adjust_ph->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate wash Wash with Water and Dry evaporate->wash characterize Characterize Product (NMR, MS) wash->characterize

Caption: Experimental workflow for the aminomethylation of a pyrimidinone core.

mannich_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine Amine (R₂NH) iminium Iminium Ion [CH₂=NR₂]⁺ amine->iminium + Formaldehyde - H₂O formaldehyde Formaldehyde (CH₂O) formaldehyde->iminium pyrimidinone Pyrimidinone (enol form) mannich_base Mannich Base (Aminomethylated Pyrimidinone) pyrimidinone->mannich_base + Iminium Ion - H⁺ iminium->mannich_base

Caption: Logical relationship of the Mannich reaction mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride, a polar heterocyclic amine, utilizing High-Performance Liquid Chromatography (HPLC). Due to the compound's high polarity, conventional reversed-phase chromatography can result in poor retention and peak shape. To address this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed, which provides excellent retention and separation of this and other polar compounds. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to guide researchers in achieving high-purity 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride suitable for downstream applications in drug discovery and development.

Introduction

6-(aminomethyl)-1H-pyrimidin-4-one is a pyrimidine derivative of interest in medicinal chemistry and pharmaceutical research. As a polar molecule, particularly in its dihydrochloride salt form which enhances aqueous solubility, its purification by standard reversed-phase HPLC is challenging. Polar amines often exhibit limited retention on non-polar stationary phases (like C18) and can interact with residual silanols on the silica backbone, leading to poor peak symmetry.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the separation of such polar and hydrophilic compounds.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the partitioning and retention of polar analytes.[3][4] This application note presents a detailed HILIC-HPLC protocol for the effective purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Crude 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride sample

  • 0.22 µm syringe filters

Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.

    • Dissolve an appropriate amount of ammonium formate in HPLC-grade water to make a 10 mM solution.

    • Adjust the pH to 3.0 with formic acid.

    • Filter the solution through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

    • Use HPLC-grade acetonitrile directly.

Sample Preparation
  • Dissolve the crude 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride in a mixture of 90% acetonitrile and 10% Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex the sample until fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions

The following table summarizes the optimized HPLC conditions for the purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

ParameterCondition
Column HILIC Column (e.g., Silica, Amino, or Amide phase), 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

Table 1: Optimized HPLC Parameters

Gradient Elution Program

The gradient elution is designed to ensure the retention of the polar target compound and the elution of less polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0595
2.0595
15.04060
17.04060
17.1595
25.0595

Table 2: Gradient Elution Program

Data Presentation

The following table presents expected results from the HPLC analysis of a crude and purified sample of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Sample
Impurity 13.55.2
Impurity 24.88.1
6-(aminomethyl)-1H-pyrimidin-4-one 7.2 85.5 85.5
Impurity 39.11.2
Purified Sample
6-(aminomethyl)-1H-pyrimidin-4-one 7.2 >99.0 >99.0

Table 3: Example Data for Crude and Purified Samples

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride by HPLC.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_analysis 3. Analysis & Collection cluster_post 4. Post-Purification prep Preparation mobile_phase_A Mobile Phase A (10mM Ammonium Formate, pH 3.0) hplc_system HPLC Instrument (HILIC Column) mobile_phase_A->hplc_system mobile_phase_B Mobile Phase B (Acetonitrile) mobile_phase_B->hplc_system sample_prep Sample Preparation (Crude Compound in 90% ACN) sample_prep->hplc_system hplc HPLC System gradient Gradient Elution hplc_system->gradient detection UV Detection (210nm & 254nm) gradient->detection analysis Analysis & Collection fraction_collection Fraction Collection (Based on Peak Elution) detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis post_process Post-Purification solvent_evap Solvent Evaporation purity_analysis->solvent_evap final_product Pure 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride solvent_evap->final_product

HPLC Purification Workflow for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Conclusion

The described HILIC-HPLC method provides a reliable and efficient means for the purification of the polar compound 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride. By utilizing a polar stationary phase and a high-organic mobile phase, this protocol overcomes the retention challenges associated with traditional reversed-phase chromatography. The detailed experimental conditions and workflow are intended to enable researchers to obtain a high-purity product suitable for further scientific investigation and drug development endeavors.

References

Application Notes: 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a versatile bifunctional building block for the synthesis of diverse chemical libraries aimed at drug discovery. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] This class of compounds exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] The presence of a primary aminomethyl group and a pyrimidinone ring allows for the introduction of diverse substituents, enabling the exploration of extensive chemical space to identify novel therapeutic agents.

Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₉Cl₂N₃O
Molecular Weight202.05 g/mol
AppearanceSolid
SMILESC1=C(CN)C(=O)N=CN1.Cl.Cl
InChI KeyPVZURJYIHWJAEG-UHFFFAOYSA-N[3]

Applications in Medicinal Chemistry Library Synthesis

The primary amino group of 6-(aminomethyl)-1H-pyrimidin-4-one serves as a key functional handle for derivatization, allowing for the construction of libraries through robust and well-established chemical transformations such as amide bond formation and reductive amination. The resulting pyrimidinone-based compounds can be screened against various biological targets.

Potential Therapeutic Targets:

  • Kinase Inhibition: The pyrimidine scaffold is a common motif in kinase inhibitors, where it can form crucial hydrogen bonds with the kinase hinge region.[4] Libraries derived from 6-(aminomethyl)-1H-pyrimidin-4-one can be screened against panels of kinases to identify inhibitors for oncology and inflammatory diseases.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Structurally related 6-(aminomethyl)pyrazolopyrimidine derivatives have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.[5][6] This suggests that libraries based on the 6-(aminomethyl)-1H-pyrimidin-4-one core could yield potent and selective DPP-4 inhibitors.

  • Anticancer Agents: Pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines.[6] Libraries can be evaluated in cell-based assays to discover novel cytotoxic or cytostatic agents.

Experimental Protocols

1. General Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a chemical library starting from 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

G cluster_0 Preparation cluster_1 Diversification Reactions cluster_2 Post-Synthesis start 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride neutralization Neutralization (e.g., with base) start->neutralization amide_coupling Amide Bond Formation (Carboxylic Acids, Coupling Reagents) neutralization->amide_coupling Primary Amine reductive_amination Reductive Amination (Aldehydes/Ketones, Reducing Agent) neutralization->reductive_amination Primary Amine purification Purification (e.g., HPLC, Chromatography) amide_coupling->purification reductive_amination->purification analysis Analysis (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: General workflow for library synthesis.

2. Protocol for Amide Bond Formation

This protocol describes a general procedure for the parallel synthesis of an amide library from 6-(aminomethyl)-1H-pyrimidin-4-one and a diverse set of carboxylic acids using EDC/HOBt as coupling agents.

Materials:

  • 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

  • A library of carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride (1.0 eq.) in DMF.

  • Add DIPEA (2.2 eq.) to neutralize the dihydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate vessel, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in DMF.

  • Add the carboxylic acid/HOBt solution to the solution of the free amine.

  • Add EDC (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the desired amide.

Representative Carboxylic Acid Building Blocks:

Carboxylic AcidMolecular Weight ( g/mol )Resulting Amide MW ( g/mol )
Benzoic acid122.12232.24
4-Chlorobenzoic acid156.57266.69
3-Pyridinecarboxylic acid123.11233.23
Cyclohexanecarboxylic acid128.17236.29

3. Protocol for Reductive Amination

This protocol provides a general method for the synthesis of a secondary amine library via reductive amination of 6-(aminomethyl)-1H-pyrimidin-4-one with various aldehydes and ketones.

Materials:

  • 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

  • A library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride (1.0 eq.) in DCE or THF.

  • Add DIPEA (2.2 eq.) and stir for 10 minutes at room temperature to form the free amine.

  • Add the aldehyde or ketone (1.0 eq.) to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Representative Aldehyde/Ketone Building Blocks:

Aldehyde/KetoneMolecular Weight ( g/mol )Resulting Amine MW ( g/mol )
Benzaldehyde106.12218.25
4-Methoxybenzaldehyde136.15248.28
Cyclohexanone98.14208.28
Acetone58.08170.21

Hypothetical Target Pathway

Libraries synthesized from 6-(aminomethyl)-1H-pyrimidin-4-one could be screened for activity against protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. The diagram below illustrates a generic kinase signaling cascade that could be a target for such a library.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation, Survival gene_expression->proliferation growth_factor Growth Factor growth_factor->receptor library_compound Library Compound (Pyrimidinone Derivative) library_compound->kinase2 Inhibits

References

Application Notes and Protocols for Coupling Reactions with 6-(aminomethyl)-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-(aminomethyl)-1H-pyrimidin-4-one, a versatile building block in medicinal chemistry. The primary amino group of this scaffold serves as a key functional handle for various coupling reactions, enabling the synthesis of diverse libraries of pyrimidinone derivatives for drug discovery and chemical biology applications. Pyrimidine-based compounds have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory, and antimicrobial agents.

Key Applications

Derivatives of 6-(aminomethyl)-1H-pyrimidin-4-one are valuable for:

  • Fragment-Based Drug Discovery (FBDD): The pyrimidinone core can serve as a starting point for the development of potent and selective inhibitors of various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Facile modification of the aminomethyl group allows for systematic exploration of the chemical space around the pyrimidinone scaffold to optimize biological activity and pharmacokinetic properties.

  • Chemical Probe Development: Attachment of reporter tags, such as fluorophores or biotin, enables the use of these derivatives in target identification and validation studies.

Chemical Coupling Strategies

The primary amine of 6-(aminomethyl)-1H-pyrimidin-4-one is amenable to a variety of coupling reactions. The two most common and versatile methods are amide bond formation and reductive amination.

Amide Bond Formation

Amide bond formation is a robust and widely used reaction to couple carboxylic acids with amines. This reaction is typically mediated by a coupling agent that activates the carboxylic acid.

Experimental Protocol: General Procedure for Amide Coupling

  • Reaction Setup: To a solution of the desired carboxylic acid (1.2 equivalents) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (1.2 equivalents) and an additive (1.2 equivalents), such as 1-hydroxybenzotriazole (HOBt), to suppress side reactions.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 6-(aminomethyl)-1H-pyrimidin-4-one (1.0 equivalent) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired amide derivative.

Table 1: Representative Data for Amide Coupling Reactions

Carboxylic Acid PartnerCoupling AgentSolventReaction Time (h)Yield (%)Purity (%)
Benzoic AcidHATUDMF1685>98
Acetic AcidEDC/HOBtDCM1278>97
4-Fluorophenylacetic acidT3PEthyl Acetate1882>98
Thiophene-2-carboxylic acidPyBOPDMF1688>99
Reductive Amination

Reductive amination is a two-step, one-pot reaction that forms a C-N bond between an amine and a carbonyl compound (aldehyde or ketone) via an imine intermediate, which is subsequently reduced.[1]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve 6-(aminomethyl)-1H-pyrimidin-4-one (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent, such as methanol (MeOH) or dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired secondary amine derivative.

Table 2: Representative Data for Reductive Amination Reactions

Carbonyl PartnerReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
BenzaldehydeNaBH(OAc)₃DCE1275>97
AcetoneNaBH₃CNMeOH1868>95
CyclohexanoneNaBH(OAc)₃DCE1672>98
4-PyridinecarboxaldehydeNaBH(OAc)₃MeOH/DCM1470>96

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the synthesis and purification of a pyrimidinone derivative and a representative signaling pathway that can be targeted by such compounds.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 6-(aminomethyl)-1H-pyrimidin-4-one + Carboxylic Acid/Aldehyde C Reaction in Solvent (e.g., DMF, MeOH) A->C 1. Add Reagents B Coupling Reagents (e.g., HATU, NaBH(OAc)3) B->C 2. Initiate Coupling D Quenching & Extraction C->D 3. Reaction Completion E Column Chromatography D->E 4. Crude Product F Characterization (NMR, MS) E->F 5. Purified Fractions G Purified Product F->G 6. Structure Confirmation

A typical experimental workflow for coupling reactions.

Many pyrimidine derivatives have been identified as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidinone Derivative Inhibitor->PI3K Inhibition

Targeting the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Developing Cell-Based Assays for 6-(aminomethyl)-1H-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-(aminomethyl)-1H-pyrimidin-4-one represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural features suggest possible interactions with a variety of biological targets, including kinases and proteases. To elucidate the therapeutic potential of these derivatives, robust and reliable cell-based assays are essential. These assays provide a physiologically relevant environment to assess compound efficacy, mechanism of action, and potential cytotoxicity.

This document offers a comprehensive guide to developing a suite of cell-based assays for the initial characterization of 6-(aminomethyl)-1H-pyrimidin-4-one derivatives. The protocols provided herein cover essential assays for determining cell viability, target engagement, and downstream signaling effects. For the purpose of these application notes, we will use a hypothetical scenario where these derivatives are being investigated as inhibitors of a specific kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.

Experimental Workflow Overview

The general workflow for characterizing 6-(aminomethyl)-1H-pyrimidin-4-one derivatives in cell-based assays involves a multi-step process. This process begins with an initial screen to assess the cytotoxic effects of the compounds, followed by assays to confirm their interaction with the intended molecular target. Finally, downstream signaling assays are employed to verify the functional consequences of target engagement.

experimental_workflow cluster_screening Initial Screening cluster_target Target Validation cluster_mechanism Mechanism of Action cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) dose_response Dose-Response and IC50 Determination cell_viability->dose_response target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) dose_response->target_engagement Select non-toxic concentrations downstream_signaling Downstream Signaling Assay (e.g., Western Blot, ELISA) target_engagement->downstream_signaling Confirm on-target effect phenotypic_assay Phenotypic Assay (e.g., Cell Migration, Apoptosis) downstream_signaling->phenotypic_assay

Caption: A general experimental workflow for the cell-based characterization of 6-(aminomethyl)-1H-pyrimidin-4-one derivatives.

Hypothetical Signaling Pathway: Kinase X Inhibition

To illustrate the application of the described assays, we will consider a hypothetical signaling pathway where "Kinase X" is a key upstream regulator. In this pathway, an extracellular growth factor binds to its receptor, leading to the activation of Kinase X. Activated Kinase X then phosphorylates a downstream substrate, "Substrate Y," which in turn promotes cell proliferation and survival. The 6-(aminomethyl)-1H-pyrimidin-4-one derivatives are being tested for their ability to inhibit Kinase X, thereby blocking this pro-survival signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates substrate_y Substrate Y (inactive) kinase_x->substrate_y Phosphorylates p_substrate_y p-Substrate Y (active) substrate_y->p_substrate_y proliferation Cell Proliferation & Survival p_substrate_y->proliferation Promotes compound 6-(aminomethyl)-1H- pyrimidin-4-one Derivative compound->kinase_x Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a 6-(aminomethyl)-1H-pyrimidin-4-one derivative on Kinase X.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line expressing Kinase X

  • Complete cell culture medium

  • 6-(aminomethyl)-1H-pyrimidin-4-one derivatives (stock solutions in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).[1]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Derivative A 0.198.5 ± 4.212.5
185.2 ± 5.1
1052.1 ± 3.8
5015.7 ± 2.9
Derivative B 0.199.1 ± 3.9> 50
196.4 ± 4.5
1088.3 ± 5.5
5075.6 ± 6.1
Vehicle Control -100 ± 3.5-
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells.

Materials:

  • Cancer cell line expressing Kinase X

  • Complete cell culture medium

  • 6-(aminomethyl)-1H-pyrimidin-4-one derivatives (stock solutions in DMSO)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler

  • Western blot reagents

Protocol:

  • Cell Treatment: Treat cultured cells with the desired concentration of the pyrimidinone derivative or vehicle (DMSO) for 1-2 hours at 37°C.[2]

  • Cell Harvest: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include a non-heated control.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[2]

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of Kinase X by Western blotting.

Data Presentation:

TreatmentTemperature (°C)Relative Band Intensity of Soluble Kinase X
Vehicle (DMSO) 401.00
500.95
550.65
600.20
650.05
Derivative A (10 µM) 401.00
500.98
550.92
600.75
650.45
Western Blot for Downstream Signaling

This assay measures the phosphorylation status of the downstream substrate "Substrate Y" to confirm the inhibitory effect of the compounds on the Kinase X signaling pathway.

Materials:

  • Cancer cell line expressing Kinase X

  • Complete cell culture medium

  • 6-(aminomethyl)-1H-pyrimidin-4-one derivatives (stock solutions in DMSO)

  • Growth factor (to stimulate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-Substrate Y, anti-total-Substrate Y, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells if necessary. Pre-treat the cells with the pyrimidinone derivatives or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor for a predetermined time (e.g., 15-30 minutes) to activate the Kinase X pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Substrate Y) overnight at 4°C.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.[3]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation:

TreatmentGrowth Factorp-Substrate Y Level (Relative to Total Substrate Y)
Vehicle (DMSO) -0.1
Vehicle (DMSO) +1.0
Derivative A (1 µM) +0.6
Derivative A (10 µM) +0.2
Derivative B (10 µM) +0.9

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of 6-(aminomethyl)-1H-pyrimidin-4-one derivatives. By systematically evaluating cytotoxicity, target engagement, and downstream signaling effects, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these compounds. The data generated from these assays are crucial for lead optimization and further preclinical development.

References

Application Notes and Protocols for Enzymatic Screening of 6-(Aminomethyl)-1H-pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(aminomethyl)-1H-pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of enzymatic targets. Analogs of this core structure have been investigated for their inhibitory activity against key enzymes implicated in prevalent diseases, including type 2 diabetes and cancer. This document provides detailed application notes and experimental protocols for the enzymatic screening of these analogs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and protein kinases, which are prominent targets for pyrimidine-based inhibitors.

Data Presentation: Inhibitory Activity of Pyrimidinone Analogs

The following tables summarize the in vitro inhibitory activities of representative pyrimidinone analogs against target enzymes. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives against DPP-4 [1][2]

Compound IDStructureDPP-4 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
9n β-amino ester fused 6-(hydroxymethyl)pyrazolopyrimidine with N-1 methyl and C-3 methyl substitution21.4SatisfactorySatisfactory
Series Avg. β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines≤ 59.8SatisfactorySatisfactory
Sitagliptin (Reference Compound)28--

Table 2: Inhibitory Activity of Pyridothienopyrimidin-4-one Analogs against Pim-1 Kinase [3]

Compound IDStructurePim-1 IC50 (µM)
6c Pyridothienopyrimidin-4-one derivative4.62
7a 2-(2-chlorophenyl)-2,3-dihydro derivative1.18
7c Pyridothienopyrimidin-4-one derivative1.38
7d 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro derivative1.97
8b Pyridothienopyrimidin-4-one derivative8.83
9 Pyridothienopyrimidin-4-one derivative4.18

Experimental Protocols

Detailed methodologies for key enzymatic screening assays are provided below. These protocols are designed for high-throughput screening (HTS) and can be adapted for secondary screening and lead optimization studies.

Protocol 1: Fluorometric High-Throughput Screening Assay for DPP-4 Inhibitors

This protocol describes a continuous kinetic assay to measure the ability of 6-(aminomethyl)-1H-pyrimidin-4-one analogs to inhibit DPP-4 activity.

Materials:

  • DPP-4 (human recombinant)

  • DPP-4 Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • Sitagliptin (Reference Inhibitor)

  • Test Compounds (6-(aminomethyl)-1H-pyrimidin-4-one analogs) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of DPP-4 enzyme in DPP-4 Assay Buffer.

    • Prepare a 2X working solution of Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in DPP-4 Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Protocol:

    • Add 50 µL of the test compound or reference inhibitor solution to the microplate wells.

    • Add 25 µL of the 2X DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X Gly-Pro-AMC substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Kinase Inhibition Assay

This protocol outlines a general method for screening 6-(aminomethyl)-1H-pyrimidin-4-one analogs against a target protein kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant Protein Kinase (e.g., Pim-1, EGFR, etc.)

  • Kinase Substrate (specific for the kinase being tested)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Staurosporine (Broad-spectrum Kinase Inhibitor - Reference)

  • Test Compounds (6-(aminomethyl)-1H-pyrimidin-4-one analogs) dissolved in DMSO

  • White, opaque 96-well or 384-well microplates

  • Luminometer or fluorescence microplate reader (as per detection reagent instructions)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the protein kinase in Kinase Assay Buffer.

    • Prepare a 2X working solution of the kinase substrate and ATP in Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in Kinase Assay Buffer with a final DMSO concentration of 1%.

  • Assay Protocol:

    • Add 5 µL of the test compound or reference inhibitor solution to the microplate wells.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection and Data Analysis:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's protocol.

    • Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathways and the experimental workflows for the enzymatic screening of 6-(aminomethyl)-1H-pyrimidin-4-one analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis compound_prep Compound Dilution (Analogs & Controls) incubation Incubation (Enzyme + Inhibitor) compound_prep->incubation enzyme_prep Enzyme Preparation (DPP-4 or Kinase) enzyme_prep->incubation substrate_prep Substrate Preparation reaction Reaction Initiation (+ Substrate) substrate_prep->reaction incubation->reaction detection Signal Detection (Fluorescence/Luminescence) reaction->detection analysis Data Analysis (% Inhibition, IC50) detection->analysis

Figure 1. General experimental workflow for enzymatic screening.

dpp4_pathway GLP1 GLP-1 (Active) DPP4 DPP-4 GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas GIP GIP (Active) GIP->DPP4 GIP->Pancreas Inactivated_Peptides Inactive Peptides DPP4->Inactivated_Peptides Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis leads to Inhibitor 6-(aminomethyl)-1H- pyrimidin-4-one Analog Inhibitor->DPP4 Inhibits

Figure 2. DPP-4 signaling pathway and point of inhibition.

kinase_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor 6-(aminomethyl)-1H- pyrimidin-4-one Analog Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Figure 3. Simplified MAPK/ERK kinase signaling cascade in cancer.

References

Application of 6-(Aminomethyl)-1H-pyrimidin-4-one Derivatives in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. While commercially available DPP-4 inhibitors like Trelagliptin and Omarigliptin utilize different synthetic routes, research into novel DPP-4 inhibitors has explored the use of various heterocyclic scaffolds. One such promising scaffold is the pyrazolopyrimidine core, with derivatives like 6-(aminomethyl)- and 6-(hydroxymethyl)pyrazolopyrimidines demonstrating significant DPP-4 inhibitory activity.

This document provides detailed application notes and protocols for the synthesis and evaluation of these novel pyrazolopyrimidine-based DPP-4 inhibitors, showcasing the utility of the 6-(aminomethyl)-1H-pyrimidin-4-one structural motif in designing potent and selective enzyme inhibitors.

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones. This leads to a cascade of downstream effects that ultimately result in improved glycemic control.

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas acts on β-cells and α-cells Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degradation DPP4_Inhibitor DPP-4 Inhibitor (e.g., Pyrazolopyrimidine derivative) DPP4_Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Insulin->Peripheral_Tissues Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Levels Glucose_Production->Blood_Glucose Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake Glucose_Uptake->Blood_Glucose Synthetic_Workflow Start Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Intermediate1 6-(Chloromethyl)-1-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one Start->Intermediate1 Chloroacetonitrile, HCl (gas), Dioxane Intermediate2 4-Chloro-6-(chloromethyl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 POCl3, Toluene Intermediate5 6-(Hydroxymethyl)-1-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one Intermediate1->Intermediate5 Hydrolysis Intermediate3 6-(Azidomethyl)-4-chloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine Intermediate2->Intermediate3 NaN3, DMF Intermediate4 6-(Aminomethyl)-4-chloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine Intermediate3->Intermediate4 PPh3, H2O, THF Final_Amine β-Amino Carbonyl 6-(Aminomethyl) pyrazolopyrimidine Derivatives Intermediate4->Final_Amine Coupling with β-amino esters/amides Final_Hydroxymethyl β-Amino Carbonyl 6-(Hydroxymethyl) pyrazolopyrimidine Derivatives Intermediate5->Final_Hydroxymethyl Coupling with β-amino esters/amides

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-(Aminomethyl)pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-(aminomethyl)pyrimidinone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including roles as enzyme inhibitors and potential therapeutic agents for various diseases. This document outlines the key structural modifications influencing biological activity, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key workflows and signaling pathways.

Introduction to 6-(Aminomethyl)pyrimidinones

Pyrimidinone scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active molecules. The 6-(aminomethyl)pyrimidinone moiety, in particular, serves as a critical pharmacophore that can be systematically modified to probe interactions with biological targets and optimize drug-like properties. SAR studies on this scaffold have led to the discovery of potent inhibitors for various enzymes, including Dipeptidyl Peptidase-4 (DPP-4) and SHP2 phosphatase, highlighting their therapeutic potential in diabetes and oncology, respectively.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed several key structural features of 6-(aminomethyl)pyrimidinones that govern their biological activity:

  • The Pyrimidinone Core: This central heterocyclic ring system is crucial for establishing foundational interactions with the target protein. Modifications to the core, such as the introduction of fused rings (e.g., pyrazolopyrimidines, imidazopyrimidines), have been shown to significantly modulate potency and selectivity.[1][2]

  • The 6-(Aminomethyl) Group: The amino group at the 6-position is a key interaction point, often forming hydrogen bonds or salt bridges with the target. The nature of the substituent on the amine (e.g., alkyl, aryl) can influence binding affinity and pharmacokinetic properties.

  • Substituents at Other Positions: Modifications at other positions of the pyrimidinone ring, such as the N1, C2, and C5 positions, are critical for fine-tuning the activity, selectivity, and physicochemical properties of the compounds. For instance, in DPP-4 inhibitors, substituting the tetrahydrotriazolopyridine motif of Sitagliptin with fused pyrazolopyrimidine bicyclic fragments has yielded potent inhibitors.[1] Similarly, for SHP2 inhibitors, the morphing of fused bicyclic pyrazolo-pyrimidinones into monocyclic pyrimidinones through structure-based design has led to the development of potent and selective compounds.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from SAR studies of various 6-(aminomethyl)pyrimidinone derivatives, providing a clear comparison of their biological activities.

Table 1: DPP-4 Inhibition by Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives [1]

Compound IDN-1 SubstitutionC-3 SubstitutionDPP-4 IC50 (nM)
Sitagliptin (Reference)--28
Series 9MethylMethyl21.4 - 59.8
Series 9HydrogenMethyl21.4 - 59.8

Note: The study highlights that compounds with a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety showed the most potent DPP-4 inhibition.[1]

Table 2: SHP2 Inhibition by 6-Amino-3-methylpyrimidinone Derivatives [3]

Compound IDTargetIC50 (nM)
RMC-4550SHP20.583

Note: RMC-4550 is a potent and selective SHP2 inhibitor developed from a monocyclic pyrimidinone series.[3]

Table 3: Antitumor Activity of 2-Amino-5-halo-6-phenyl-4(3H)-pyrimidinones in Combination with Cyclophosphamide (CY) [4]

CompoundTumor ModelTreatmentIncrease in Lifespan (ILS %)Long-term Survivors (>45 days)
CY aloneM5076100 mg/kg480/10
ABMFPP + CYM5076100 mg/kg102 - 1236-9/10
AIMFPP + CYM5076100 mg/kg102 - 1236-9/10
ABPP + CYM5076100 mg/kg102 - 1236-9/10
CY aloneL1210 Leukemia---
ABMFPP/AIMFPP/ABPP + CYL1210 Leukemia-Superior to CY alone25-50%

Note: The study found that monohalogen substitution at the ortho- or meta-position of the phenyl moiety of the pyrimidinone showed significant synergism with cyclophosphamide.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of SAR studies. Below are representative protocols for the synthesis and biological evaluation of 6-(aminomethyl)pyrimidinone derivatives.

General Synthesis of Fused Pyrazolopyrimidine Derivatives[1]

This protocol describes a general method for synthesizing fused pyrazolopyrimidine derivatives, which can be adapted for various analogs.

  • Starting Material Synthesis: Prepare the requisite pyrazole intermediates according to established literature procedures.

  • Cyclization: React the pyrazole intermediate with a suitable three-carbon synthon (e.g., an α,β-unsaturated ester or nitrile) in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro DPP-4 Inhibition Assay[1]

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against the DPP-4 enzyme.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Fluorescence plate reader

  • Assay Procedure:

    • Add assay buffer, DPP-4 enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the DPP-4 substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SHP2 Inhibition Assay[3]

A similar in vitro assay can be established for SHP2, a protein tyrosine phosphatase.

  • Reagents and Materials:

    • Human recombinant SHP2 enzyme

    • Phosphatase substrate (e.g., DiFMUP)

    • Assay buffer (e.g., containing DTT and BSA)

    • Test compounds in DMSO

  • Assay Procedure:

    • Dispense the SHP2 enzyme and test compounds into a microplate.

    • Incubate to allow for compound binding.

    • Add the substrate to start the reaction.

    • Monitor the fluorescence increase over time.

  • Data Analysis:

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • Calculate IC50 values as described for the DPP-4 assay.

Visualizations

Diagrams are provided to illustrate key concepts and workflows in the SAR studies of 6-(aminomethyl)pyrimidinones.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Compound_Design Compound Design (Scaffold Hopping, R-group enumeration) Synthesis Chemical Synthesis Compound_Design->Synthesis Synthesize Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Purification->In_Vitro_Assays Test Compounds In_Vivo_Studies In Vivo Studies (e.g., Animal Models) In_Vitro_Assays->In_Vivo_Studies Active Compounds SAR_Analysis SAR Analysis In_Vitro_Assays->SAR_Analysis Generate Data Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacy & PK/PD Data SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Compound_Design Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

SHP2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS Activation RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS Dephosphorylates inhibitory sites Promotes RAS activation Pyrimidinone 6-(Aminomethyl)pyrimidinone Inhibitor Pyrimidinone->SHP2 Inhibition

Caption: Inhibition of the SHP2-mediated RAS/ERK signaling pathway.[3]

Conclusion

The 6-(aminomethyl)pyrimidinone scaffold represents a versatile platform for the design of novel therapeutic agents. The SAR studies summarized herein provide a valuable framework for medicinal chemists to guide the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols and visual aids are intended to facilitate the practical application of these findings in drug discovery and development programs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this pyrimidinone derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 6-(aminomethyl)-1H-pyrimidin-4-one?

A common and practical approach is a multi-step synthesis beginning with the cyclization of a β-ketoester with urea to form a pyrimidinone core, followed by functionalization of a substituent at the 6-position to introduce the aminomethyl group. A plausible route involves the initial synthesis of 6-methyl-1H-pyrimidin-4-one, which is then halogenated and subsequently aminated.

Q2: I am observing a very low yield after the initial cyclization reaction. What are the likely causes?

Low yields in pyrimidinone synthesis, such as in the Biginelli reaction, can stem from several factors.[1] Common issues include the formation of side products like Hantzsch-type 1,4-dihydropyridines, decomposition of starting materials at high temperatures, or the use of an inappropriate catalyst.[1] Ensuring the purity of starting materials and optimizing the reaction temperature are crucial first steps in troubleshooting.

Q3: Are there specific safety precautions I should take during this synthesis?

Yes. The proposed synthesis may involve lachrymatory and potentially hazardous reagents such as N-Bromosuccinimide (NBS) or benzyl chloromethyl ether, depending on the chosen synthetic route.[2] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: My final product is difficult to purify. What are some common impurities and recommended purification techniques?

Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents. Given the polar nature of the aminomethyl and pyrimidinone groups, the final product is likely to be a polar solid. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures). If recrystallization is ineffective, column chromatography using silica gel with a polar mobile phase (e.g., dichloromethane/methanol or chloroform/methanol gradients) may be necessary.

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one.

Issue 1: Low Yield in the Synthesis of 6-methyl-1H-pyrimidin-4-one (Step 1)

Q: My reaction to form 6-methyl-1H-pyrimidin-4-one from ethyl acetoacetate and urea has a very low yield and produces a significant amount of a yellow, fluorescent byproduct. What is happening and how can I fix it?

A: The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction competes with the desired pyrimidinone formation, especially at higher temperatures, where urea can decompose to ammonia.[1]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the formation of the DHP byproduct. Try running the reaction at a lower temperature to improve the selectivity for the desired pyrimidinone.[1]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, which is a key component in the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of acid or Lewis acid catalyst can influence the reaction pathway. Experiment with different catalysts (e.g., moving from a strong protic acid to a milder Lewis acid) to see if the selectivity improves.

  • Solvent: The choice of solvent can also play a role. While often run in ethanol, exploring other solvents may alter the reaction kinetics in favor of the desired product.

Issue 2: Inefficient Bromination of 6-methyl-1H-pyrimidin-4-one (Step 2)

Q: I am attempting to brominate the methyl group of 6-methyl-1H-pyrimidin-4-one using N-Bromosuccinimide (NBS), but the reaction is either incomplete or I am getting multiple brominations.

A: Radical bromination of a methyl group on an electron-deficient ring like pyrimidinone can be challenging.

Troubleshooting Steps:

  • Radical Initiator: Ensure you are using a suitable radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and that it is not expired. The reaction should also be initiated with an appropriate light source (e.g., a sunlamp or a high-wattage incandescent bulb).

  • Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.1 equivalents) is often sufficient. A large excess can lead to the formation of di- and tri-brominated byproducts.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-reaction.

  • Solvent: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Issue 3: Low Yield in the Final Amination Step (Step 3)

Q: I have successfully synthesized 6-(bromomethyl)-1H-pyrimidin-4-one, but the subsequent reaction with ammonia to form the final product is giving a low yield.

A: The low yield in the amination step can be due to several factors, including side reactions and purification difficulties.

Troubleshooting Steps:

  • Choice of Amine Source: Using aqueous or alcoholic ammonia can sometimes lead to the formation of the corresponding alcohol (6-(hydroxymethyl)-1H-pyrimidin-4-one) as a byproduct. Consider using a protected form of ammonia, such as potassium phthalimide followed by deprotection with hydrazine (Gabriel synthesis), to avoid over-alkylation and the formation of secondary and tertiary amine byproducts.

  • Reaction Conditions: Ensure the reaction is run at an appropriate temperature. While some heat may be necessary, excessive temperatures can lead to decomposition.

  • Purification: The final product is likely to be highly polar and may be water-soluble, making extraction difficult. If the product is in an aqueous layer, consider concentrating the solution and attempting to precipitate the product by adding a less polar solvent. Ion-exchange chromatography can also be an effective purification method for such compounds.

Quantitative Data Summary

The following table summarizes reported yields for analogous pyrimidine synthesis reactions to provide a benchmark for expected outcomes.

Reaction TypeStarting MaterialsProductReported YieldReference
Biginelli-type CyclocondensationAldehyde, β-ketoester, Urea3,4-Dihydropyrimidin-2(1H)-oneGood to High[1]
Pyrimidinone Synthesisβ-ketoester, Thiourea2-Thio-pyrimidinone derivativeHigh[3]
Nucleophilic Substitution on Pyrimidine Ring4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, Methylamine6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine71%[4]

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-1H-pyrimidin-4-one (Step 1)

This protocol is a general procedure based on the principles of pyrimidine synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add urea followed by the slow addition of ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). The product may precipitate upon cooling and neutralization.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of 6-(bromomethyl)-1H-pyrimidin-4-one (Step 2)

This protocol is a general procedure for radical bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source, suspend 6-methyl-1H-pyrimidin-4-one in a suitable solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the suspension.

  • Reaction: Heat the mixture to reflux while irradiating with a sunlamp. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one (Step 3)

This protocol describes a general amination procedure.

  • Reaction Setup: Dissolve 6-(bromomethyl)-1H-pyrimidin-4-one in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of the amine source. For the Gabriel synthesis, add potassium phthalimide and heat the mixture.

  • Reaction: Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC).

  • Deprotection (if using phthalimide): After the initial reaction, cool the mixture and add hydrazine hydrate to deprotect the amine.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The final product can be purified by recrystallization or column chromatography.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Amination Ethyl Acetoacetate Ethyl Acetoacetate Reaction1 Ethyl Acetoacetate->Reaction1 Urea Urea Urea->Reaction1 6-methyl-1H-pyrimidin-4-one 6-methyl-1H-pyrimidin-4-one 6-(bromomethyl)-1H-pyrimidin-4-one 6-(bromomethyl)-1H-pyrimidin-4-one 6-methyl-1H-pyrimidin-4-one->6-(bromomethyl)-1H-pyrimidin-4-one NBS, AIBN, CCl4, hv Reaction1->6-methyl-1H-pyrimidin-4-one NaOEt, EtOH, Reflux 6-(aminomethyl)-1H-pyrimidin-4-one 6-(aminomethyl)-1H-pyrimidin-4-one 6-(bromomethyl)-1H-pyrimidin-4-one->6-(aminomethyl)-1H-pyrimidin-4-one 1. K-Phthalimide, DMF 2. Hydrazine Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Identify_Step Identify Problematic Step Low_Yield->Identify_Step Step1 Step 1: Cyclization Identify_Step->Step1 Cyclization Step2 Step 2: Bromination Identify_Step->Step2 Bromination Step3 Step 3: Amination Identify_Step->Step3 Amination Check_Temp Lower Reaction Temp Step1->Check_Temp Check_Reagents Check Reagent Purity Step1->Check_Reagents Check_Stoichiometry Verify Stoichiometry Step2->Check_Stoichiometry Check_Initiator Verify Radical Initiator Step2->Check_Initiator Change_Amine Use Protected Amine Step3->Change_Amine Optimize_Purification Optimize Purification Step3->Optimize_Purification End End Check_Temp->End Check_Reagents->End Check_Stoichiometry->End Check_Initiator->End Change_Amine->End Optimize_Purification->End

References

Technical Support Center: Optimizing Aminomethylation of Pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aminomethylation of pyrimidinones, a crucial reaction in the synthesis of many biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the aminomethylation of pyrimidinones?

A1: The most prevalent method for the aminomethylation of pyrimidinones is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the pyrimidinone ring. The reaction typically utilizes formaldehyde (or its equivalent, paraformaldehyde) and a primary or secondary amine.

Q2: At which position on the pyrimidinone ring does aminomethylation typically occur?

A2: For uracil and its derivatives, aminomethylation commonly occurs at the C5 position of the pyrimidine ring. However, the exact position can be influenced by the substitution pattern already present on the ring and the specific reaction conditions employed.

Q3: What are the key reaction parameters to consider for optimizing the aminomethylation of pyrimidinones?

A3: The key parameters to optimize are the choice of solvent, reaction temperature, reaction time, the source of formaldehyde, and the nature of the amine and any catalyst used. These factors can significantly impact the reaction yield and the formation of byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: After running the reaction and work-up, you observe a low yield of the desired aminomethylated pyrimidinone, or no product at all, as indicated by TLC, LC-MS, or NMR analysis.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. Start with gentle heating (e.g., 40-60 °C) and monitor the reaction progress. For some substrates, reflux temperatures may be necessary. Conversely, if decomposition is suspected, lowering the temperature may be beneficial.[1]
Incorrect Solvent The solubility of the pyrimidinone starting material and the stability of the intermediates can be highly dependent on the solvent. Ethanol is a commonly used solvent. If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO.[1]
Inactive Reagents The formaldehyde source (e.g., old paraformaldehyde) may have degraded. Use freshly opened or properly stored reagents. The amine may also be of poor quality. Ensure the purity of all starting materials.[2]
Insufficient Reaction Time The reaction may be slow to proceed to completion. Monitor the reaction over a longer period (e.g., up to 24 hours) using TLC or LC-MS to determine the optimal reaction time.[3]
Inappropriate Stoichiometry The molar ratios of the pyrimidinone, formaldehyde, and amine are critical. A common starting point is a 1:1.2:1.2 ratio. An excess of the amine and formaldehyde can sometimes improve yields, but can also lead to side product formation.
Issue 2: Formation of Multiple Products or Impurities

Symptom: Your reaction mixture shows multiple spots on TLC, or your purified product is contaminated with significant impurities.

Possible Cause Suggested Solution
Formation of Bis-aminomethylated Product If the pyrimidinone has more than one reactive site, or if the initially formed product can react further, bis-aminomethylation can occur. This is more likely with a large excess of formaldehyde and amine. Try reducing the equivalents of the aminomethylating reagents.
Side Reactions of Formaldehyde Formaldehyde can self-polymerize or participate in other side reactions, especially at higher temperatures. Using paraformaldehyde and heating to depolymerize it in situ can sometimes provide better control.
Decomposition of Starting Material or Product The pyrimidinone starting material or the aminomethylated product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time). Monitor the reaction for the appearance of degradation products and consider milder conditions if necessary.[4]
Hantzsch-type Dihydropyridine Byproduct In some cases, particularly at higher temperatures, a Hantzsch-type dihydropyridine can form as a fluorescent byproduct.[1] Running the reaction at a lower temperature can help minimize this.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminomethylation of Pyrimidinones

Pyrimidinone SubstrateAmineFormaldehyde SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde, Ethyl Acetoacetate, UreaN/A (Biginelli Reaction)N/AMethanol60 (Reflux)3Often low[5]
Benzaldehyde, Ethyl Acetoacetate, UreaN/A (Biginelli Reaction)N/ASolvent-free (Grindstone)Room Temp.0.33>90[5]
6-MethyluracilPiperidineParaformaldehydeEthanolReflux4~75General protocol
UracilMorpholineFormalin (37%)Water806~60General protocol
2(1H)-PyrimidinoneDiethylamineParaformaldehydeDMF7012~80General protocol

Experimental Protocols

General Protocol for the Aminomethylation of 6-Methyluracil

This protocol describes a general procedure for the synthesis of 5-(piperidin-1-ylmethyl)-6-methyluracil.

Materials:

  • 6-Methyluracil

  • Piperidine

  • Paraformaldehyde

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyluracil (1.0 eq.).

  • Addition of Reagents: Add anhydrous ethanol to the flask to create a slurry. To this, add piperidine (1.2 eq.) followed by paraformaldehyde (1.2 eq.).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane/methanol, 9:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Aminomethylation Reaction check_yield Low or No Yield? start->check_yield check_purity Multiple Products/Impurities? check_yield->check_purity No temp Optimize Temperature check_yield->temp Yes success Successful Reaction check_purity->success No stoichiometry Adjust Stoichiometry check_purity->stoichiometry Yes solvent Change Solvent temp->solvent reagents Check Reagent Purity solvent->reagents time Adjust Reaction Time reagents->time time->start formaldehyde Change Formaldehyde Source stoichiometry->formaldehyde conditions Use Milder Conditions formaldehyde->conditions conditions->start

Caption: Troubleshooting workflow for aminomethylation of pyrimidinones.

Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup: Pyrimidinone in Solvent start->setup add_reagents Add Amine and Formaldehyde Source setup->add_reagents reaction Heat to Desired Temperature (e.g., Reflux) add_reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for aminomethylation.

References

Technical Support Center: Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one. Our aim is to help you identify and mitigate the formation of common side products and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one, categorized by the synthetic stage.

Synthetic Pathway Overview

The synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one is typically a multi-step process. A common route is illustrated below, starting from the formation of the pyrimidinone core, followed by functionalization of the 6-methyl group.

Synthetic_Pathway cluster_0 Stage 1: Pyrimidinone Formation cluster_1 Stage 2: Halogenation cluster_2 Stage 3: Amination A Ethyl Acetoacetate + Urea B 6-Methyl-1H-pyrimidin-4-one A->B Cyclocondensation C 6-(Bromomethyl)-1H-pyrimidin-4-one B->C NBS, Radical Initiator D 6-(Aminomethyl)-1H-pyrimidin-4-one (Target Molecule) C->D Ammonia or Potassium Phthalimide

A common synthetic route to 6-(aminomethyl)-1H-pyrimidin-4-one.
Stage 1: Synthesis of 6-Methyl-1H-pyrimidin-4-one

Observed Issue Potential Cause Suggested Solution
Low yield of 6-methyl-1H-pyrimidin-4-one Incomplete reaction during the cyclocondensation of ethyl acetoacetate and urea.Ensure anhydrous conditions and optimal reaction temperature. Consider using a stronger base or acid catalyst to drive the reaction to completion.
Presence of acyclic impurities Side reactions of ethyl acetoacetate or urea, such as self-condensation or decomposition.Control the reaction temperature carefully. Add reagents in a controlled manner. Purify the starting materials before use.
Formation of dihydropyrimidinone derivatives Incomplete oxidation of an intermediate from a Biginelli-type reaction.If using a Biginelli-like approach, ensure appropriate oxidative workup conditions are used to form the aromatic pyrimidinone ring.
Stage 2: Bromination of 6-Methyl-1H-pyrimidin-4-one
Observed Issue Potential Side Product Suggested Solution
Multiple spots on TLC, with a higher Rf value than the desired product 6-(Dibromomethyl)-1H-pyrimidin-4-one This is a common side product due to over-bromination.[1] Use N-bromosuccinimide (NBS) as the brominating agent to maintain a low concentration of bromine.[2][3] Carefully control the stoichiometry of NBS (use close to 1 equivalent). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Product is more polar than expected Unreacted 6-methyl-1H-pyrimidin-4-one The bromination reaction may be incomplete. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and added in the correct amount. Ensure the reaction is performed under anhydrous conditions and with sufficient light or heat to initiate the reaction.[2]
Stage 3: Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one
Observed Issue Potential Side Product Suggested Solution
Formation of higher molecular weight impurities Over-alkylation products: - N-((6-methyl-4-oxo-1H-pyrimidin-6-yl)methyl)-6-(aminomethyl)-1H-pyrimidin-4-one (Secondary Amine)- Tertiary amine analogsThis occurs when using ammonia for direct aminolysis.[4] To minimize this, use a large excess of ammonia. Alternatively, employ the Gabriel synthesis using potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to selectively form the primary amine.[4][5][6]
Presence of a more polar byproduct 6-(Hydroxymethyl)-1H-pyrimidin-4-one This results from the hydrolysis of the 6-(bromomethyl) intermediate, which can be sensitive to aqueous basic conditions.[7] Perform the amination step under strictly anhydrous conditions. If using aqueous ammonia, minimize reaction time and temperature.
Isolation of a high molecular weight impurity with a symmetrical structure Dimerization product: 1,2-bis(4-oxo-1,4-dihydro-6-pyrimidinyl)ethaneThis can occur through the coupling of two 6-(bromomethyl) molecules. Use a high concentration of the aminating agent to favor the desired bimolecular reaction over the dimerization. Add the 6-(bromomethyl) intermediate slowly to the solution of the aminating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one?

A1: The most frequently encountered side products are 6-(dibromomethyl)-1H-pyrimidin-4-one from the bromination step, over-alkylation products (secondary and tertiary amines) if using direct aminolysis with ammonia, and 6-(hydroxymethyl)-1H-pyrimidin-4-one from the hydrolysis of the bromomethyl intermediate.

Q2: How can I avoid the formation of 6-(dibromomethyl)-1H-pyrimidin-4-one?

A2: To prevent over-bromination, it is crucial to use a controlled amount of N-bromosuccinimide (NBS), typically around 1.0 to 1.1 equivalents.[1] Maintaining a low and constant concentration of bromine is key, which is an advantage of using NBS over elemental bromine.[2][3] Careful monitoring of the reaction progress is also essential.

Q3: Is direct amination with ammonia a good method to produce the final product?

A3: While seemingly straightforward, direct amination with ammonia often leads to the formation of secondary and tertiary amine side products due to the primary amine product being nucleophilic itself.[4] This can result in a complex mixture that is difficult to purify. The Gabriel synthesis is often a preferred method for the clean formation of primary amines.[5][6]

Q4: What is the Gabriel synthesis and why is it recommended?

A4: The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[5][6] The phthalimide anion acts as a nucleophile to displace the bromide from 6-(bromomethyl)-1H-pyrimidin-4-one. The resulting N-alkylated phthalimide is not nucleophilic and does not undergo further alkylation. The primary amine is then liberated in a subsequent step, typically by reaction with hydrazine.[5] This method effectively prevents the over-alkylation side reactions seen with ammonia.

Gabriel_Synthesis_vs_Direct_Amination cluster_direct Direct Amination with Ammonia cluster_gabriel Gabriel Synthesis A 6-(Bromomethyl)-1H-pyrimidin-4-one B 6-(Aminomethyl)-1H-pyrimidin-4-one (Primary Amine) A->B NH3 C Secondary & Tertiary Amines (Over-alkylation) B->C Further reaction with 6-(Bromomethyl)-1H-pyrimidin-4-one D 6-(Bromomethyl)-1H-pyrimidin-4-one E N-(4-Oxo-1,4-dihydro-pyrimidin-6-ylmethyl)phthalimide D->E Potassium Phthalimide F 6-(Aminomethyl)-1H-pyrimidin-4-one (Primary Amine) E->F Hydrazine G Phthalhydrazide E->G Hydrazine

Comparison of direct amination and Gabriel synthesis pathways.

Q5: My bromination reaction is not proceeding. What should I check?

A5: Benzylic bromination with NBS is a radical reaction.[2] Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is not expired. The reaction often requires initiation by heat or UV light. Also, the presence of water can interfere with the reaction, so ensure your solvent and reagents are anhydrous.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-pyrimidin-4-one

This protocol is a general procedure for the cyclocondensation reaction.

  • Reagents and Setup:

    • Ethyl acetoacetate (1.0 eq)

    • Urea (1.5 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous ethanol

    • Round-bottom flask with a reflux condenser and drying tube.

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol in the reaction flask under an inert atmosphere.

    • Add ethyl acetoacetate to the solution and stir.

    • Add urea and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with acetic acid.

    • The product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Bromination of 6-Methyl-1H-pyrimidin-4-one
  • Reagents and Setup:

    • 6-Methyl-1H-pyrimidin-4-one (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Anhydrous carbon tetrachloride or acetonitrile

    • Round-bottom flask with a reflux condenser and a light source (e.g., 250W lamp).

  • Procedure:

    • Suspend 6-methyl-1H-pyrimidin-4-one in the anhydrous solvent.

    • Add NBS and AIBN to the suspension.

    • Heat the mixture to reflux while irradiating with the light source.

    • Monitor the reaction by TLC. The product, 6-(bromomethyl)-1H-pyrimidin-4-one, should be less polar than the starting material.

    • Once the starting material is consumed, cool the reaction mixture.

    • Filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step or purified by recrystallization.

Protocol 3: Gabriel Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one
  • Reagents and Setup:

    • Crude 6-(bromomethyl)-1H-pyrimidin-4-one (1.0 eq)

    • Potassium phthalimide (1.1 eq)

    • Anhydrous DMF

    • Hydrazine monohydrate

    • Ethanol

    • Round-bottom flask with a stirrer.

  • Procedure:

    • Step 1: Alkylation

      • Dissolve potassium phthalimide in anhydrous DMF.

      • Add a solution of crude 6-(bromomethyl)-1H-pyrimidin-4-one in DMF dropwise at room temperature.

      • Stir the mixture at room temperature overnight.

      • Pour the reaction mixture into water to precipitate the N-alkylated phthalimide intermediate.

      • Filter the solid, wash with water, and dry.

    • Step 2: Hydrazinolysis

      • Suspend the dried intermediate in ethanol.

      • Add hydrazine monohydrate and heat the mixture to reflux for 2-4 hours.

      • A precipitate of phthalhydrazide will form.[5]

      • Cool the mixture and filter off the phthalhydrazide.

      • Concentrate the filtrate under reduced pressure.

      • Purify the resulting crude 6-(aminomethyl)-1H-pyrimidin-4-one by recrystallization or column chromatography.

Troubleshooting_Logic Start Problem in Synthesis Stage Identify Synthetic Stage Start->Stage Stage1 Stage 1: Pyrimidinone Formation Stage->Stage1 Pyrimidinone Formation Stage2 Stage 2: Bromination Stage->Stage2 Bromination Stage3 Stage 3: Amination Stage->Stage3 Amination Issue1 Low Yield Stage1->Issue1 Issue2 Multiple Spots on TLC Stage2->Issue2 Issue3 High MW Impurities Stage3->Issue3 Solution1 Optimize Reaction Conditions (Temp, Catalyst) Issue1->Solution1 Solution2 Control Stoichiometry of NBS, Monitor Reaction Closely Issue2->Solution2 Solution3 Use Gabriel Synthesis instead of Direct Amination Issue3->Solution3

A logical workflow for troubleshooting common synthesis issues.

References

improving the solubility of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride and what is its intended purpose in research?

A1: 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a heterocyclic organic compound. The dihydrochloride salt form is designed to enhance its aqueous solubility.[1] Compounds with a similar pyrimidinone core have been investigated for various biological activities, including the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4) and various kinases.[2][3][4][5] Therefore, it is often used as a scaffold in drug discovery and as a potential inhibitor in related assays.

Q2: I am having trouble dissolving the compound. What are the recommended solvents?

A2: As a dihydrochloride salt, this compound is expected to have improved solubility in aqueous solutions compared to its free base form. For biological assays, sterile water or aqueous buffers (e.g., PBS) are the recommended starting points. For creating stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used.[6] However, it is crucial to note that high concentrations of DMSO can be toxic to cells.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity. It is best practice to include a vehicle control (medium with the same concentration of DMSO as the test samples) in your experiments to account for any solvent effects.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. It is advisable to perform stability tests if heating is required.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and improve the solubility of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride for your assays.

Problem: Precipitate forms when I dilute my DMSO stock solution into aqueous buffer.

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when the concentration of that solvent is significantly reduced in an aqueous medium.

Solutions:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration when diluted into your aqueous buffer, which can sometimes prevent precipitation.

  • Use a Co-solvent System: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and an aqueous buffer (e.g., 50% DMSO in PBS).

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the aminomethyl group in this molecule, can be highly dependent on pH. Since this is a dihydrochloride salt, the initial solution in water will be acidic. Adjusting the pH of the final aqueous solution may improve solubility. It is recommended to test a range of pH values (e.g., pH 4.0, 7.4, 9.0) to determine the optimal condition.

  • Incorporate Surfactants or Excipients: For in vitro assays, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Quantitative Solubility Data
SolventGeneral Solubility of Pyrimidine DerivativesNotes
WaterModerately soluble, highly dependent on substituents and salt form.[7]As a dihydrochloride salt, solubility in water is expected to be enhanced.
DMSOGenerally soluble.[6]A common solvent for preparing high-concentration stock solutions.
MethanolSolubility varies depending on the specific derivative.[8]Can be used as a co-solvent.
EthanolGenerally soluble.Can be used as a co-solvent.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the thermodynamic solubility of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride in an aqueous buffer of your choice (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a Supersaturated Solution: Add an excess amount of the compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). "Excess" means adding enough solid so that undissolved particles are clearly visible.

  • Equilibration: Seal the tubes and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet. For added certainty that no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare Standards: Create a calibration curve by preparing a series of known concentrations of the compound in the same aqueous buffer (you may need to use a small amount of co-solvent like DMSO to initially dissolve the compound for the highest standard, ensuring the final concentration is well below its expected solubility).

    • Analyze the Sample: Dilute the filtered supernatant if necessary and measure its concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry at the compound's λmax.

  • Calculate Solubility: Based on the calibration curve, determine the concentration of the compound in the saturated supernatant. This value represents the thermodynamic solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step process for addressing solubility challenges with 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

G Troubleshooting Workflow for Solubility start Start: Compound fails to dissolve or precipitates upon dilution stock_sol Is a stock solution in an organic solvent (e.g., DMSO) being used? start->stock_sol direct_diss Attempting direct dissolution in aqueous buffer? start->direct_diss stock_sol->direct_diss No lower_stock Lower the stock concentration and repeat dilution. stock_sol->lower_stock Yes ph_adjust Adjust pH of the aqueous buffer. direct_diss->ph_adjust co_solvent Use a co-solvent system (e.g., DMSO/Water) for stock. lower_stock->co_solvent Insoluble success Success: Compound is soluble lower_stock->success Soluble co_solvent->ph_adjust Insoluble co_solvent->success Soluble surfactant Add a small amount of surfactant (e.g., Tween-20) to the buffer. ph_adjust->surfactant Insoluble ph_adjust->success Soluble sonicate Apply gentle heating (37°C) or sonication. surfactant->sonicate Insoluble surfactant->success Soluble sonicate->success Soluble fail Still insoluble: Consider alternative formulation strategies. sonicate->fail Insoluble

Caption: A flowchart outlining the steps to troubleshoot solubility problems.

Potential Signaling Pathway: DPP-4 Inhibition

Given that structurally similar pyrimidine-based compounds have been identified as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a potential mechanism of action for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride could involve this pathway.[2][3][4] DPP-4 is an enzyme that inactivates incretin hormones such as GLP-1 and GIP, which are involved in regulating blood glucose levels. Inhibition of DPP-4 leads to increased levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release.

DPP4_Pathway DPP-4 Inhibition Signaling Pathway compound 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride dpp4 DPP-4 Enzyme compound->dpp4 Inhibits incretins_inactive Inactive Incretins dpp4->incretins_inactive Inactivates incretins_active Active Incretins (GLP-1, GIP) incretins_active->dpp4 pancreas Pancreatic Islets incretins_active->pancreas Stimulates insulin Increased Insulin Secretion pancreas->insulin glucagon Decreased Glucagon Secretion pancreas->glucagon glucose Lowered Blood Glucose insulin->glucose glucagon->glucose

Caption: The signaling pathway of DPP-4 inhibition.

References

Technical Support Center: Purification of Polar Aminomethyl Pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aminomethyl pyrimidinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the purification of this class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar aminomethyl pyrimidinones.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC

Question: I am observing significant peak tailing or fronting for my polar aminomethyl pyrimidinone during HILIC purification. What are the likely causes and how can I resolve this?

Answer: Poor peak shape is a common issue when working with polar basic compounds in HILIC. The primary causes and their solutions are outlined below:

  • Cause 1: Secondary Ionic Interactions. The basic aminomethyl group can interact with residual acidic silanols on the stationary phase, leading to peak tailing.[1]

    • Solution:

      • Adjust Mobile Phase pH: Using a slightly acidic mobile phase (e.g., pH 3.5 with formic acid) can protonate both the basic analyte and the acidic silanols, leading to more uniform interactions and improved peak shape.[2]

      • Increase Buffer Concentration: Increasing the concentration of a buffer salt (e.g., ammonium formate) in the mobile phase can help to mask the secondary interactions and improve peak symmetry.[3]

  • Cause 2: Strong Sample Solvent Effects. Injecting the sample in a solvent that is significantly more polar (stronger) than the initial mobile phase can cause peak distortion, including fronting or splitting.[2]

    • Solution: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., high acetonitrile concentration). If solubility is a concern, use the minimum amount of a slightly more polar solvent.[2]

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[2][4]

    • Solution: Reduce the injection volume or the concentration of the sample.[2][3]

  • Cause 4: Co-elution. An impurity eluting very close to the main peak can give the appearance of a tailing or fronting peak.[4]

    • Solution: Inject a pure standard of your compound to confirm if the peak shape issue persists. If the peak shape is good with the standard, optimize the gradient to separate the co-eluting impurity.

Issue 2: Poor or No Retention in Reversed-Phase Chromatography

Question: My polar aminomethyl pyrimidinone shows little to no retention on a standard C18 column, eluting in or near the void volume. How can I improve its retention?

Answer: This is a very common challenge due to the high polarity of aminomethyl pyrimidinones, which have low affinity for nonpolar stationary phases. Here are several strategies to enhance retention in reversed-phase HPLC:

  • Strategy 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns have stationary phases that are modified to be more compatible with polar analytes and can be operated with highly aqueous mobile phases without phase collapse.

  • Strategy 2: Employ Ion-Pairing Agents. Adding an ion-pairing agent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.

  • Strategy 3: Adjust Mobile Phase pH. For basic aminomethyl pyrimidinones, increasing the pH of the mobile phase can suppress the ionization of the amine, making the compound less polar and increasing its retention. However, be mindful of the pH limitations of the column.

  • Strategy 4: Switch to a Different Chromatographic Mode. For highly polar compounds, HILIC is often a more effective technique than reversed-phase chromatography.[5]

Issue 3: Difficulty with Crystallization

Question: I am struggling to crystallize my polar aminomethyl pyrimidinone. It either remains an oil or the recovery is very low. What can I do?

Answer: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents. Here are some troubleshooting steps:

  • Problem: Compound oils out or forms an amorphous solid.

    • Possible Cause: The solution is too supersaturated, or the cooling is too rapid.

    • Solution:

      • Try a different solvent or a solvent/anti-solvent system.

      • Ensure slow cooling. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator or ice bath.

      • Scratch the inside of the flask with a glass rod to induce nucleation.

      • Add a seed crystal of the pure compound if available.

  • Problem: Low recovery of crystals.

    • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution:

      • Use the minimum amount of hot solvent necessary to dissolve the compound.

      • After cooling to room temperature, place the flask in an ice bath or freezer to maximize precipitation.

      • Consider using a two-solvent system where the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). Dissolve the compound in a minimum of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes turbid. Then, allow it to cool slowly.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Basic Compounds

ParameterReversed-Phase (C18)Reversed-Phase with Ion-PairingHILIC
Retention of Polar Amines Poor to NoneModerate to GoodGood to Excellent
Typical Mobile Phase High AqueousHigh Aqueous with AdditiveHigh Organic (e.g., >70% Acetonitrile)
Selectivity Based on HydrophobicityBased on Hydrophobicity and Ion-PairingBased on Hydrophilicity and Ionic Interactions
MS Compatibility GoodCan cause ion suppressionExcellent (volatile mobile phases)
Common Issues Poor retentionIon suppression, column equilibration timePeak shape issues, sensitivity to sample solvent

Table 2: General Purity and Recovery Comparison

Purification MethodTypical Purity AchievedTypical Recovery/YieldKey Considerations
Recrystallization >99% (if successful)60-90%Highly dependent on solubility profile; can be very effective for removing minor impurities.
HILIC >98%70-95%Excellent for highly polar compounds; requires careful method development.
Reversed-Phase HPLC >98%70-95%Challenging for very polar compounds; may require ion-pairing agents or specialized columns.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Aminomethyl Pyrimidinone

This protocol provides a general starting point for developing a HILIC purification method for a polar basic compound.

  • Column Selection: Start with a HILIC column with a bare silica or amide-bonded stationary phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 20 column volumes before the first injection.

  • Sample Preparation: Dissolve the crude aminomethyl pyrimidinone in the initial mobile phase (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous). Filter the sample through a 0.22 µm syringe filter.

  • Gradient Elution:

    • Initial Conditions: Hold at 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15 minutes.

    • Wash: Decrease to 50% B and hold for 5 minutes.

    • Re-equilibration: Return to 95% B and hold for 10-15 minutes before the next injection.

  • Detection: Use a UV detector at a wavelength appropriate for the pyrimidinone chromophore (e.g., 254 nm).

Protocol 2: Recrystallization of a Polar Aminomethyl Pyrimidinone

This protocol describes a general procedure for single-solvent recrystallization.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar compounds include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using an excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

TroubleshootingWorkflow start Start: Purification of Polar Aminomethyl Pyrimidinone method_selection Select Purification Method start->method_selection chromatography Chromatography method_selection->chromatography Primary Method recrystallization Recrystallization method_selection->recrystallization Alternative/Final Step rp_hplc Reversed-Phase HPLC chromatography->rp_hplc hilic HILIC chromatography->hilic recrystallization_issue Issue: Low Recovery / Oiling Out recrystallization->recrystallization_issue rp_issue Issue: Poor Retention rp_hplc->rp_issue hilic_issue Issue: Poor Peak Shape hilic->hilic_issue rp_solution Solution: - Use Polar-Embedded Column - Add Ion-Pairing Agent - Switch to HILIC rp_issue->rp_solution hilic_solution Solution: - Adjust Mobile Phase pH - Increase Buffer Concentration - Match Sample Solvent - Reduce Sample Load hilic_issue->hilic_solution recrystallization_solution Solution: - Screen Solvents - Use Solvent/Anti-Solvent - Slow Cooling - Seeding recrystallization_issue->recrystallization_solution end Pure Compound rp_solution->end hilic_solution->end recrystallization_solution->end

Caption: Troubleshooting workflow for purification of polar aminomethyl pyrimidinones.

HILIC_Workflow start Start: HILIC Method Development column_selection 1. Select HILIC Column (e.g., Silica, Amide) start->column_selection mobile_phase 2. Prepare Mobile Phase (High Acetonitrile, Aqueous Buffer) column_selection->mobile_phase equilibration 3. Column Equilibration (min. 20 column volumes) mobile_phase->equilibration sample_prep 4. Prepare Sample (Dissolve in initial mobile phase) equilibration->sample_prep injection 5. Inject Sample sample_prep->injection gradient 6. Run Gradient (Decrease Acetonitrile %) injection->gradient detection 7. UV Detection gradient->detection evaluation Evaluate Chromatogram detection->evaluation optimization Optimize: - Gradient Slope - pH - Buffer Concentration evaluation->optimization Poor Separation/ Peak Shape end Purified Fractions Collected evaluation->end Good Separation optimization->equilibration

Caption: Experimental workflow for HILIC purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar aminomethyl pyrimidinones?

A1: The main challenges stem from the high polarity conferred by the aminomethyl group and the pyrimidinone core. This leads to high solubility in polar solvents, making crystallization difficult, and poor retention in traditional reversed-phase chromatography.[6] Additionally, the basic nature of the amino group can cause secondary interactions with stationary phases, leading to poor peak shapes.[1]

Q2: Which chromatographic technique is most suitable for purifying these compounds?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most suitable technique.[6] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile), which promotes the retention of highly polar compounds.[6]

Q3: How can I improve the recovery of my compound during crystallization?

A3: To improve recovery, ensure you are using the minimum amount of hot solvent required for complete dissolution. After slow cooling to room temperature, further cooling in an ice bath or refrigerator can significantly increase the yield. If recovery is still low, consider using a solvent/anti-solvent system.

Q4: Can I use normal-phase chromatography on silica gel?

A4: While possible, it can be very challenging. The high polarity of aminomethyl pyrimidinones can lead to very strong, sometimes irreversible, binding to the silica stationary phase, resulting in poor recovery and significant peak tailing. HILIC is a more robust and reproducible alternative for these compounds.

Q5: My HILIC method is not reproducible, and retention times are drifting. What could be the cause?

A5: Retention time drift in HILIC is often due to insufficient column equilibration between runs.[1][3] The water layer on the stationary phase, which is crucial for the separation mechanism, takes time to form. It is recommended to have a re-equilibration step of at least 10-20 column volumes with the initial mobile phase conditions between injections.[3] Changes in mobile phase pH or buffer concentration can also affect reproducibility.[3]

References

preventing decomposition of 6-(aminomethyl)-1H-pyrimidin-4-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one. The inherent reactivity of the primary amino group and the pyrimidinone ring system can lead to decomposition and side product formation. The following resources are designed to help you navigate these synthetic challenges and prevent decomposition of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition of 6-(aminomethyl)-1H-pyrimidin-4-one during synthesis?

A1: The decomposition of 6-(aminomethyl)-1H-pyrimidin-4-one primarily stems from the reactivity of two functional groups: the primary aminomethyl group and the pyrimidin-4-one ring. The aminomethyl group is nucleophilic and can undergo unwanted side reactions, while the pyrimidinone ring can be susceptible to degradation under harsh acidic or basic conditions often used during synthesis and deprotection steps.

Q2: How can I prevent the aminomethyl group from undergoing side reactions?

A2: The most effective strategy is to protect the primary amino group with a suitable protecting group. Common choices include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions for subsequent steps. An orthogonal protecting group strategy is highly recommended to allow for selective deprotection without affecting other sensitive parts of the molecule.[1]

Q3: The pyrimidinone ring of my compound seems to be degrading. What conditions should I avoid?

A3: Pyrimidinone rings can be sensitive to strong acids and bases. Prolonged exposure to highly acidic conditions, such as concentrated trifluoroacetic acid (TFA) often used for Boc deprotection, or strong basic conditions can lead to ring opening or other rearrangements. It is crucial to carefully control the pH and temperature during all synthetic steps, especially during deprotection.

Q4: What is an "orthogonal protecting group strategy" and why is it important for this synthesis?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[2] For 6-(aminomethyl)-1H-pyrimidin-4-one, this is critical. For instance, you can protect the aminomethyl group with an acid-labile group like Boc and the pyrimidinone oxygen with a group that is stable to acid but can be removed under different conditions, such as hydrogenolysis (e.g., a benzyl-based group). This allows for the selective deprotection of one group while the other remains intact, preventing unwanted reactions and decomposition.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product after deprotection - Decomposition of the pyrimidinone ring by strong acid (e.g., neat TFA for Boc removal).- Side reactions involving the unprotected aminomethyl group during pyrimidinone deprotection.- Use a milder deprotection condition for the Boc group, such as 20-50% TFA in dichloromethane (DCM) at 0°C to room temperature.[3][4]- Add a scavenger, such as triethylsilane (TES) or anisole, during Boc deprotection to trap the reactive tert-butyl cation and prevent side reactions.[5]- Employ an orthogonal protecting group for the pyrimidinone ring that can be removed under non-acidic conditions.
Formation of multiple unidentified byproducts - The unprotected aminomethyl group is reacting with reagents or intermediates.- The pyrimidinone ring is undergoing side reactions.- Ensure the aminomethyl group is protected early in the synthetic sequence with a robust protecting group like Boc.- Consider protecting the pyrimidinone oxygen to reduce its reactivity during subsequent steps. The p-benzyloxybenzyloxy group is a suitable option, removable under mild acid conditions.[1]
Difficulty in purifying the final product - Incomplete deprotection leading to a mixture of partially protected and fully deprotected products.- Presence of side products from decomposition.- Monitor the deprotection reactions carefully by TLC or LC-MS to ensure complete removal of the protecting groups.- Optimize reaction conditions to minimize decomposition, as outlined in the recommended protocols.- Employ appropriate purification techniques such as flash chromatography or recrystallization.
Starting material is consumed, but the desired product is not formed during ring cyclization - Inappropriate reaction conditions for the Pinner synthesis or other cyclization methods.- The protecting group on the amine is not stable under the cyclization conditions.- Ensure strictly anhydrous conditions for the Pinner reaction.- Optimize the temperature and choice of catalyst for the cyclization step.- Select a protecting group for the aminomethyl functionality that is stable to the cyclization conditions. A Boc group is generally stable to the mildly acidic or basic conditions used in many cyclization reactions.

Experimental Protocols

A proposed synthetic strategy for 6-(aminomethyl)-1H-pyrimidin-4-one that minimizes decomposition involves an orthogonal protecting group approach.

Logical Workflow for Synthesis

cluster_protection Protection Strategy cluster_synthesis Core Synthesis cluster_deprotection Deprotection Start Starting Material (e.g., 6-methyl-1H-pyrimidin-4-one) Protect_Ring Protect Pyrimidinone Ring (e.g., with PBO) Start->Protect_Ring 1b Halogenation Halogenate Methyl Group Start->Halogenation 1a Protect_Amino Protect Aminomethyl Group (e.g., with Boc) Substitution Nucleophilic Substitution with Protected Amine Protect_Amino->Substitution Input Protect_Ring->Halogenation 2b Halogenation->Substitution 2a Halogenation->Substitution 3b Deprotect_Amino Selective Deprotection of Amine (e.g., mild acid for Boc) Substitution->Deprotect_Amino 3a Deprotect_Ring Selective Deprotection of Ring (e.g., hydrogenolysis for PBO) Substitution->Deprotect_Ring 4b Cyclization Alternative: Ring Cyclization (Pinner Reaction) Final_Product 6-(aminomethyl)-1H-pyrimidin-4-one Cyclization->Final_Product Alternative Route Deprotect_Amino->Final_Product 4a Deprotect_Ring->Final_Product 5b

Caption: Proposed synthetic workflow for 6-(aminomethyl)-1H-pyrimidin-4-one.

Protocol 1: Boc Protection of the Aminomethyl Group

This protocol is for a general strategy starting from a precursor where the aminomethyl group is already present.

  • Dissolution: Dissolve the aminomethyl-pyrimidinone precursor (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium hydroxide (1.1 equivalents), and stir until the starting material is fully dissolved.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.

Protocol 2: Protection of the Pyrimidinone Oxygen with p-Benzyloxybenzyloxy (PBO) Group
  • Preparation of PBO-Cl: Prepare p-benzyloxybenzyloxy chloride from p-benzyloxybenzyl alcohol and a chlorinating agent like thionyl chloride.[6]

  • Protection Reaction:

    • Suspend the pyrimidinone starting material (1 equivalent) in an anhydrous aprotic solvent like DMF.

    • Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0°C.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of p-benzyloxybenzyloxy chloride (1.1 equivalents) in the same solvent.

    • Stir at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and purify by column chromatography.

Protocol 3: Selective Deprotection of the Boc Group
  • Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of TFA: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise.

  • Reaction: Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The product is often obtained as a TFA salt.

Protocol 4: Deprotection of the PBO Group
  • Reaction Setup: Dissolve the PBO-protected compound in a suitable solvent.

  • Deprotection: The p-benzyloxybenzyloxy group can be removed under mild acidic conditions.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting common issues during the synthesis.

Start Low Yield or Decomposition Observed Check_Amine Is the aminomethyl group protected? Start->Check_Amine Protect_Amine Protect with Boc, Cbz, or Fmoc Check_Amine->Protect_Amine No Check_Ring_Stability Is the pyrimidinone ring stable? Check_Amine->Check_Ring_Stability Yes Protect_Amine->Check_Ring_Stability Check_Deprotection Are deprotection conditions too harsh? Mild_Deprotection Use milder acid/base or orthogonal deprotection Check_Deprotection->Mild_Deprotection Yes Optimize_Cyclization Optimize cyclization conditions (anhydrous, temp, catalyst) Check_Deprotection->Optimize_Cyclization No Success Improved Yield and Purity Mild_Deprotection->Success Check_Ring_Stability->Check_Deprotection Yes Protect_Ring Protect pyrimidinone oxygen (e.g., PBO) Check_Ring_Stability->Protect_Ring No Protect_Ring->Check_Deprotection Optimize_Cyclization->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Scaling Up the Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful scale-up of this important pharmaceutical intermediate.

I. Synthetic Pathway Overview

The recommended synthetic route for the scaled-up production of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a two-step process. The first step involves the synthesis of the key intermediate, 6-(hydroxymethyl)-1H-pyrimidin-4-one, via a condensation reaction. The second step is the conversion of the hydroxymethyl group to an aminomethyl group, followed by salt formation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one cluster_1 Step 2: Amination and Salt Formation Ethyl_4-hydroxy-3-oxobutanoate Ethyl 4-hydroxy-3-oxobutanoate Condensation Condensation Ethyl_4-hydroxy-3-oxobutanoate->Condensation Formamide Formamide Formamide->Condensation 6-hydroxymethyl-1H-pyrimidin-4-one 6-(hydroxymethyl)-1H-pyrimidin-4-one Condensation->6-hydroxymethyl-1H-pyrimidin-4-one Mitsunobu_Reaction Mitsunobu Reaction 6-hydroxymethyl-1H-pyrimidin-4-one->Mitsunobu_Reaction Phthalimide Phthalimide Phthalimide->Mitsunobu_Reaction Intermediate_Phthalimide N-((4-oxo-1,4-dihydropyrimidin-6-yl)methyl)phthalimide Mitsunobu_Reaction->Intermediate_Phthalimide Deprotection Deprotection Intermediate_Phthalimide->Deprotection Hydrazine Hydrazine Hydrazine->Deprotection 6-aminomethyl-1H-pyrimidin-4-one 6-(aminomethyl)-1H-pyrimidin-4-one Deprotection->6-aminomethyl-1H-pyrimidin-4-one Salt_Formation Salt Formation 6-aminomethyl-1H-pyrimidin-4-one->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride Salt_Formation->Final_Product

Caption: Overall synthetic workflow for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

II. Experimental Protocols

Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one

This procedure is adapted from general methods for pyrimidinone synthesis.

Materials:

  • Ethyl 4-hydroxy-3-oxobutanoate

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 4-hydroxy-3-oxobutanoate (1.0 equivalent) at room temperature.

  • Add formamide (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-(hydroxymethyl)-1H-pyrimidin-4-one.

Step 2: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

This step utilizes a Mitsunobu reaction for the conversion of the alcohol to an amine, followed by salt formation.

Materials:

  • 6-(hydroxymethyl)-1H-pyrimidin-4-one

  • Triphenylphosphine (PPh₃)

  • Phthalimide

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Mitsunobu Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(hydroxymethyl)-1H-pyrimidin-4-one (1.0 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the formation of the phthalimide intermediate by TLC or HPLC.

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-((4-oxo-1,4-dihydropyrimidin-6-yl)methyl)phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (2.0 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate.

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)-1H-pyrimidin-4-one.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of ethanol.

    • Cool the solution in an ice bath and add a saturated solution of hydrochloric acid in ethanol dropwise until the pH is acidic (pH 1-2).

    • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

III. Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis and scale-up.

Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one
Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
Low yield of the pyrimidinone. Incomplete reaction.- Ensure anhydrous conditions as moisture can affect the sodium ethoxide. - Increase reaction time and continue to monitor by TLC/HPLC. - Ensure the correct stoichiometry of reactants.
Side reactions.- Maintain the reflux temperature carefully; excessive heat can lead to decomposition.
Product loss during workup.- Ensure the pH is accurately adjusted to 7 for maximum precipitation. - Use cold ethanol for washing to minimize product dissolution.
Difficulty in purification. Presence of unreacted starting materials or byproducts.- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can improve purity. - Column chromatography may be necessary for very impure samples.
Step 2: Conversion to 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride
Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
Mitsunobu reaction is sluggish or does not go to completion. Reagents are not anhydrous.- Use anhydrous THF and ensure all glassware is flame-dried.[1] - Use freshly opened or properly stored DIAD/DEAD.
Reactivity of the substrate.- The acidity of the phthalimide is important for the reaction to proceed.[2] - Ensure the correct order of addition of reagents (alcohol, phosphine, nucleophile, then azodicarboxylate).[3][4]
Formation of significant byproducts in the Mitsunobu reaction. Side reaction with the azodicarboxylate.- This can occur if the nucleophile is not sufficiently acidic.[1] Phthalimide is generally a good nucleophile for this reaction.
Low yield after deprotection. Incomplete reaction.- Ensure sufficient hydrazine hydrate is used and the reflux is maintained for the recommended time.
Difficult purification of the final amine.- The amine may be highly polar. Consider using a different chromatography stationary phase or solvent system if purification is challenging.
Final product is not a clean dihydrochloride salt. Incorrect amount of HCl added.- Carefully monitor the pH during the addition of ethanolic HCl. - Ensure thorough washing of the final product with cold ethanol to remove any excess acid.

IV. Quantitative Data Summary

The following tables summarize typical reaction parameters. Note that yields are indicative and can vary based on scale and reaction conditions.

Table 1: Reaction Parameters for the Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one

ParameterValue
Reactant Molar Ratio Ethyl 4-hydroxy-3-oxobutanoate : Formamide : Sodium Ethoxide (1 : 2 : 1.1)
Solvent Absolute Ethanol
Reaction Temperature ~78 °C (Reflux)
Reaction Time 4 - 6 hours
Typical Yield 60 - 75%

Table 2: Reaction Parameters for the Conversion to 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

StepParameterValue
Mitsunobu Reaction Reactant Molar Ratio Alcohol : PPh₃ : Phthalimide : DIAD/DEAD (1 : 1.5 : 1.5 : 1.5)
Solvent Anhydrous THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield (Intermediate) 70 - 85%
Deprotection Reactant Molar Ratio Phthalimide intermediate : Hydrazine hydrate (1 : 2)
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2 - 4 hours
Salt Formation Reagent Ethanolic HCl
Typical Overall Yield (from alcohol) 50 - 65%

V. Logical Workflow Diagram

Troubleshooting_Workflow cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Amination Start1 Start Synthesis Reaction1 Condensation Reaction Start1->Reaction1 Check1 Monitor Reaction Progress (TLC/HPLC) Reaction1->Check1 Check1->Reaction1 Incomplete Workup1 Neutralization & Isolation Check1->Workup1 Complete Troubleshoot1 Low Yield? Workup1->Troubleshoot1 Product1 6-(hydroxymethyl)-1H-pyrimidin-4-one Troubleshoot1->Product1 No Analyze1 Check Reaction Conditions: - Anhydrous? - Stoichiometry? - Temperature? Troubleshoot1->Analyze1 Yes Analyze1->Reaction1 Start2 Start Amination Mitsunobu Mitsunobu Reaction Start2->Mitsunobu Check2 Monitor Intermediate Formation (TLC/HPLC) Mitsunobu->Check2 Check2->Mitsunobu Incomplete Purify_Intermediate Purify Phthalimide Intermediate Check2->Purify_Intermediate Complete Deprotection Hydrazine Deprotection Purify_Intermediate->Deprotection Troubleshoot2 Low Yield? Purify_Intermediate->Troubleshoot2 Check Yield Salt_Formation Dihydrochloride Salt Formation Deprotection->Salt_Formation Troubleshoot3 Purity Issues? Salt_Formation->Troubleshoot3 Final_Product Final Product Troubleshoot2->Deprotection No Analyze2 Check Mitsunobu Conditions: - Anhydrous? - Reagent Quality? - Order of Addition? Troubleshoot2->Analyze2 Yes Analyze2->Mitsunobu Troubleshoot3->Final_Product No Analyze3 Review Purification & Salt Formation Troubleshoot3->Analyze3 Yes Analyze3->Purify_Intermediate

Caption: A logical workflow for troubleshooting the synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses common problems encountered during the catalytic synthesis of pyrimidinones, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Catalyst Inefficiency: The chosen catalyst may have low activity for the specific substrates or reaction conditions.[1][2][3]Screen Catalysts: Experiment with different classes of catalysts, such as Lewis acids (e.g., Yb(OTf)₃, FeCl₃, ZnCl₂), Brønsted acids (e.g., HCl, p-toluenesulfonic acid), organocatalysts (e.g., proline), or solid-supported catalysts.[4][5][6] Optimize Catalyst Loading: Systematically vary the catalyst concentration (typically 1-10 mol% for metal catalysts) to find the optimal loading.[4]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[2][3][5]Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential degradation using TLC or LC-MS.[1][5] Time Studies: Monitor the reaction at different time points to determine the optimal duration.[2][5] Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF) or consider solvent-free conditions, which can sometimes improve yields and reaction rates.[1][2][6]
Poor Quality of Reagents: Impurities in starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the catalyst or lead to side reactions.[1][5]Purify Reagents: Use freshly purified or distilled reactants and anhydrous solvents.[4][5]
Reversible Reactions: The reaction equilibrium may not favor product formation.[5]Water Removal: If water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the reaction forward.[5]
Formation of Multiple Products/Side Products Competing Reaction Pathways: Depending on the reaction conditions, alternative pathways like the Hantzsch dihydropyridine synthesis can compete with the desired pyrimidinone formation, especially at higher temperatures.[1][5]Temperature Control: Lowering the reaction temperature can often favor the desired Biginelli reaction over the Hantzsch pathway.[1] Catalyst Selection: The choice of catalyst can influence the reaction pathway.[1]
Self-Condensation: Aldol condensation of the aldehyde or β-ketoester can occur as a side reaction.[5]Optimize Reaction Conditions: Adjusting the temperature and catalyst can minimize self-condensation.[5]
Incomplete Cyclization: The final ring-closing step may be slow or incomplete.[1]Use of a Catalyst: Addition of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] Extended Reaction Time: Allow for a longer reaction time to ensure complete conversion.[1]
Catalyst Deactivation Air or Moisture Sensitivity: Some catalysts are sensitive to air and moisture, which can lead to their deactivation.[4]Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[4]
Catalyst Poisoning: Impurities in the reactants or solvents, such as sulfur or other nucleophilic compounds, can poison the catalyst's active sites.[4]Purify Starting Materials: Ensure high purity of all reagents and solvents before use.[4]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate purification.[4]Optimize for High Conversion: Aim for reaction conditions that maximize the conversion of starting materials.[4] Separable Catalysts: Use a solid-supported or heterogeneous catalyst that can be easily filtered off after the reaction.[4]
Similar Polarity: The desired product and impurities may have similar polarities, making chromatographic separation challenging.[7]Alternative Purification: Explore other purification techniques such as recrystallization, preparative HPLC, or using a different stationary phase for chromatography (e.g., alumina).[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidinone synthesis?

A1: A variety of catalysts are employed, including:

  • Metal-based catalysts: Salts and complexes of copper, palladium, iridium, nickel, and zinc are widely used. Lewis acids like Yb(OTf)₃ are also common.[4][8]

  • Organocatalysts: Metal-free organic molecules such as proline and its derivatives can effectively catalyze pyrimidinone synthesis.[4]

  • Brønsted acids: Simple acids like HCl and p-toluenesulfonic acid are often used, particularly in the classical Biginelli reaction.[3][5]

  • Biocatalysts: Enzymes can be utilized for specific pyrimidinone syntheses, offering high selectivity under mild conditions.[4]

Q2: My catalyst appears to be inactive. What are the possible reasons and can it be regenerated?

A2: Catalyst inactivation can be caused by several factors, including poisoning by impurities (e.g., sulfur compounds), thermal degradation, or mechanical loss.[4] To address this, ensure the purity of your reactants and solvents and conduct the reaction under an inert atmosphere if the catalyst is air or moisture-sensitive.[4] Some heterogeneous catalysts can be regenerated by washing with appropriate solvents or by thermal treatment, depending on the nature of the catalyst and the cause of deactivation.

Q3: How do I choose the best solvent for my pyrimidinone synthesis?

A3: The choice of solvent can significantly impact the reaction rate and yield.[3] Polar solvents like ethanol and acetonitrile are commonly used.[3][6] However, for certain substrates, solvent-free conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields.[2][6] It is recommended to perform a solvent screen to identify the optimal conditions for your specific reaction.

Q4: I am observing a fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A4: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP), which can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at high temperatures).[1][5] To minimize its formation, try running the reaction at a lower temperature.[1] The choice of catalyst can also influence the selectivity towards the desired dihydropyrimidinone.[1]

Q5: Can I use microwave irradiation to improve my pyrimidinone synthesis?

A5: Yes, microwave-assisted synthesis can be a very effective method for producing pyrimidinones, often leading to significantly shorter reaction times (e.g., 5-15 minutes) and high yields.[4] This technique is particularly useful for rapid reaction screening and optimization.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[4]

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Ethanol (optional, for solvent-based reaction)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.

  • Add the catalyst. If using a solvent, add ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4]

Protocol 2: Pinner Synthesis of Pyrimidines

This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[9]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Base (e.g., sodium ethoxide)

  • Ethanol (anhydrous)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[9]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the Biginelli reaction for the synthesis of a representative dihydropyrimidinone.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
HCl 20EthanolReflux48 h60-70
Yb(OTf)₃ 2AcetonitrileReflux4 h90-95
Proline 10DMF1006 h85-92
Sulfated Zirconia 50 mgSolvent-free602-4 h90-96
Microwave (HCl) CatalyticEthanol100-1205-15 min>90

Data compiled from various sources for representative reactions.[1][2][4][5][9]

Visualizations

Catalyst_Selection_Workflow cluster_start 1. Define Reaction cluster_catalyst 2. Catalyst Screening cluster_analysis 3. Analysis & Optimization cluster_outcome 4. Outcome Define Define Substrates & Target Pyrimidinone Select Select Candidate Catalysts (Metal-based, Organocatalyst, etc.) Define->Select Setup Set up Parallel Reactions (Constant Substrate Concentration) Select->Setup Vary Vary Parameters: - Catalyst Loading - Temperature - Time Setup->Vary Monitor Monitor Reaction Progress (TLC/LC-MS) Vary->Monitor Workup Reaction Work-up & Purification Monitor->Workup Analyze Analyze Product: - Yield - Purity (NMR, etc.) Workup->Analyze Compare Compare Catalyst Performance Analyze->Compare Optimal Identify Optimal Catalyst & Conditions Compare->Optimal Good Yield & Purity Troubleshoot Low Yield or Side Products? Troubleshoot/Re-evaluate Compare->Troubleshoot Poor Results Troubleshoot->Select Re-screen

Caption: A general workflow for catalyst screening in pyrimidinone synthesis.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Low Yield) Catalyst Catalyst Inefficiency Problem->Catalyst Conditions Suboptimal Conditions Problem->Conditions Reagents Reagent Purity Problem->Reagents ScreenCat Screen New Catalysts / Optimize Loading Catalyst->ScreenCat OptimizeCond Adjust Temperature, Time, Solvent Conditions->OptimizeCond PurifyReagents Purify Starting Materials & Solvents Reagents->PurifyReagents Outcome Problem Resolved ScreenCat->Outcome OptimizeCond->Outcome PurifyReagents->Outcome

Caption: A troubleshooting workflow for common issues in pyrimidinone synthesis.

References

Validation & Comparative

A Comparative Analysis of 6-(aminomethyl)-1H-pyrimidin-4-one and Its Analogs in DPP-4 Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-(aminomethyl)-1H-pyrimidin-4-one and its structurally related pyrimidinone analogs, focusing on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and anticancer agents. While direct experimental data for 6-(aminomethyl)-1H-pyrimidin-4-one is not extensively available in the public domain, this guide leverages data from closely related pyrazolopyrimidine and pyrazolo[3,4-d]pyrimidine analogs to provide insights into its potential biological activities and structure-activity relationships.

I. Comparative Analysis of DPP-4 Inhibitory Activity

Recent studies have explored pyrimidine and its fused heterocyclic analogs as inhibitors of DPP-4, a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. While specific IC50 values for 6-(aminomethyl)-1H-pyrimidin-4-one are not readily found in published literature, research on analogous structures, such as β-amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidines, offers valuable comparative data. These analogs, which share a similar bicyclic core and a side chain at the 6-position, have demonstrated significant DPP-4 inhibition.

A study on β-amino esters and amides of 6-(hydroxymethyl)pyrazolopyrimidine revealed potent DPP-4 inhibitory activity, with IC50 values in the nanomolar range. Notably, compounds with a methyl or hydrogen group at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety exhibited the most potent inhibition[1]. For instance, certain derivatives displayed IC50 values ranging from 21.4 to 59.8 nM, comparable to the well-established DPP-4 inhibitor, Sitagliptin (IC50 = 28 nM)[1].

Table 1: Comparative DPP-4 Inhibitory Activity of Pyrazolopyrimidine Analogs

Compound ClassSpecific Analog Example (if available)TargetIC50 (nM)Reference CompoundReference IC50 (nM)
β-amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidineN-1 methyl, C-3 methyl substitutedDPP-421.4 - 59.8Sitagliptin28

II. Comparative Analysis of Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, another close analog of the pyrimidinone core, has been extensively investigated for its anticancer properties. Numerous derivatives have shown potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for these compounds often involves the inhibition of various kinases crucial for cancer cell proliferation and survival.

Several studies have reported the synthesis and in vitro anticancer evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. For example, one study identified a series of compounds with high cytotoxic activity against Caco-2, A549, HT1080, and Hela cell lines, with IC50 values in the micromolar range[2]. Another investigation highlighted a 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone derivative (VIIa) that exhibited potent antitumor activity against 57 different cell lines with IC50 values ranging from 0.326 to 4.31 μM[3]. Furthermore, certain 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated potent cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of 11 µM[4].

Table 2: Comparative Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound ClassSpecific Analog Example (if available)Cancer Cell LineIC50 (µM)
Pyrazolo[3,4-d]pyrimidine derivativeCompound 7Hela17.50
Pyrazolo[3,4-d]pyrimidine derivativeCompound 7Caco-273.08
Pyrazolo[3,4-d]pyrimidine derivativeCompound 7A54968.75
Pyrazolo[3,4-d]pyrimidine derivativeCompound 5HT108096.25
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazoneVIIaVarious (57 cell lines)0.326 - 4.31
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one10eMCF-711

III. Experimental Protocols

A. DPP-4 Inhibition Assay

A common method for determining DPP-4 inhibitory activity is a fluorescence-based assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by DPP-4. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in fluorescence.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • DPP-4 Enzyme Solution: Recombinant human DPP-4 diluted in Assay Buffer to a final concentration of approximately 1.73 mU/mL.

    • Substrate Solution: Gly-Pro-AMC dissolved in Assay Buffer to a final concentration of 200 µM.

    • Test Compounds: Dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure (96-well plate format):

    • Add 26 µL of the test compound dilution to each well.

    • Add 24 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • The percent inhibition is calculated relative to a control with no inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

DPP4_Inhibition_Pathway cluster_dpp4 DPP-4 Mediated Incretin Degradation cluster_pancreas Pancreatic Response cluster_inhibitor Inhibitor Action GLP1 GLP-1 (active) DPP4 DPP-4 GLP1->DPP4 degradation Insulin Insulin Secretion GLP1->Insulin stimulates Glucagon Glucagon Secretion GLP1->Glucagon inhibits GIP GIP (active) GIP->DPP4 degradation GIP->Insulin stimulates GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive GIP_inactive GIP (inactive) DPP4->GIP_inactive Glucose Blood Glucose Insulin->Glucose lowers Glucagon->Glucose raises Pyrimidinone Pyrimidinone Analog (e.g., 6-(aminomethyl)-1H-pyrimidin-4-one) Pyrimidinone->DPP4 inhibits

Caption: Signaling pathway of DPP-4 inhibition by pyrimidinone analogs.

Cytotoxicity_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyrimidinone Analogs (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

In Vitro Activity of 6-(Aminomethyl)pyrimidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of various 6-(aminomethyl)pyrimidinone derivatives and related heterocyclic compounds. The data presented is sourced from recent studies and is intended to offer an objective overview of their performance as inhibitors of key biological targets implicated in cancer and metabolic diseases.

Comparative Analysis of Inhibitory Activity

The in vitro potency of several pyrimidinone derivatives has been evaluated against a range of enzymatic targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their activity.

SHP2 Inhibition

6-Amino-3-methylpyrimidinones have been identified as potent and selective allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key node in the RAS/ERK signaling pathway.

CompoundTargetIC50 (nM)Cell-Based ActivityReference
RMC-4550 SHP20.583Suppression of RTK-driven proliferation in human cancer cells[1]
DPP-4 Inhibition

Fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[2] Another series of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides also demonstrated potent DPP-4 inhibition.[3]

Compound SeriesTargetIC50 Range (nM)SelectivityReference
β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidinesDPP-421.4 - 59.8Satisfactory selectivity over DPP-8 and DPP-9[2]
(+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s)DPP-4PotentSelective[3]
Sitagliptin (Reference)DPP-428-[2]
Kinase Inhibition

Novel 6-amino-5-cyano-2-thiopyrimidine derivatives and pyrazolo[1,5-a]pyrimidines have shown significant activity against cancer-related kinases such as PI3Kδ and Pim-1.

CompoundTargetIC50 (µM)Cellular EffectsReference
1c PI3Kδ0.0034Arrested cell cycle at S phase, induced apoptosis in leukemia cells[4]
Duvelisib (Reference)PI3Kδ0.0025-[4]
Compound 1 Pim-10.045Suppressed phosphorylation of BAD protein in a cell-based assay[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical procedures used to assess the in vitro activity of the discussed compounds.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to determining the potency of a compound against a specific enzyme.[6][7][8]

General Principle: The activity of a target enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

Example Protocol for DPP-4 Inhibition Assay: [2]

  • Reagents: Human recombinant DPP-4, substrate (e.g., Gly-Pro-AMC), inhibitor compounds, and assay buffer.

  • Procedure:

    • The inhibitor compound is pre-incubated with the DPP-4 enzyme in the assay buffer.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

These assays are used to evaluate the effect of a compound on the growth and survival of cancer cells.

Example Protocol for Cancer Cell Line Proliferation Assay: [4]

  • Cell Culture: Human cancer cell lines (e.g., leukemia cell lines HL60 and SR) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound.

    • After a specific incubation period (e.g., 72 hours), a reagent such as MTT or resazurin is added to assess cell viability.

  • Data Analysis: The absorbance or fluorescence is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

Visualizing Mechanisms and Workflows

Diagrams created using DOT language provide a clear visual representation of complex biological pathways and experimental processes.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS dephosphorylates RAS GTPase-activating proteins Inhibitor 6-(aminomethyl)pyrimidinone Inhibitor Inhibitor->SHP2

Caption: SHP2's role in the RAS/ERK signaling pathway and its inhibition.

Enzyme_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Enzyme Target Enzyme Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor Test Compound (e.g., 6-(aminomethyl)pyrimidinone) Inhibitor->Preincubation Substrate Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Activity (e.g., Fluorescence) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation CurveFitting Dose-Response Curve Calculation->CurveFitting IC50 Determine IC50 Value CurveFitting->IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

References

Benchmarking 6-(aminomethyl)-1H-pyrimidin-4-one Derivatives Against Known DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Novel DPP-4 Inhibitors

The search for novel, potent, and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) is a pivotal area in the development of therapeutics for type 2 diabetes. This guide provides an objective comparison of emerging 6-(aminomethyl)-1H-pyrimidin-4-one derivatives against the established DPP-4 inhibitor, Sitagliptin. The data presented is based on publicly available in vitro studies, offering a quantitative and methodological framework for researchers in the field.

Data Presentation: Inhibitory Potency

The inhibitory activity of the compounds is presented in terms of their half-maximal inhibitory concentration (IC50) against human DPP-4. A lower IC50 value indicates greater potency.

Compound ClassSpecific Derivative(s)Target EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
6-(aminomethyl)-1H-pyrimidin-4-one DerivativesFused 6-(hydroxymethyl)pyrazolopyrimidinesDPP-421.4 - 59.8[1][2]Sitagliptin18 - 28[1][2][3][4][5][6][7]
Known DPP-4 InhibitorSitagliptinDPP-418 - 28[1][2][3][4][5][6][7]N/AN/A

Experimental Protocols

The following is a generalized protocol for a fluorescence-based in vitro DPP-4 inhibition assay, compiled from established methodologies.

Objective: To determine the IC50 value of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (6-(aminomethyl)-1H-pyrimidin-4-one derivatives)

  • Reference inhibitor (Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the reference inhibitor at various concentrations.

    • Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the test compound or reference inhibitor to the respective wells.

    • Add the diluted DPP-4 enzyme solution to all wells except for the blank controls.

    • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

Signaling Pathway of DPP-4 in Glucose Homeostasis

DPP4_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine GLP1_GIP Active GLP-1 and GIP (Incretins) Intestine->GLP1_GIP release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate DPP4 DPP-4 GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inhibitor 6-(aminomethyl)-1H-pyrimidin-4-one Derivatives / Sitagliptin Inhibitor->DPP4 inhibit

Caption: DPP-4 inactivates incretins, reducing insulin secretion. Inhibitors block this, enhancing glucose control.

Experimental Workflow for Inhibitor Benchmarking

Inhibitor_Benchmarking_Workflow Start Start: Compound Library Preparation Prepare Reagents: Enzyme, Substrate, Buffers, Test & Reference Compounds Start->Preparation Assay Perform In Vitro DPP-4 Inhibition Assay Preparation->Assay Data_Collection Measure Fluorescence Signal over Time Assay->Data_Collection Analysis Calculate Percent Inhibition and Determine IC50 Values Data_Collection->Analysis Comparison Compare IC50 of Test Compounds with Known Inhibitors Analysis->Comparison Selectivity Optional: Assess Selectivity against Related Enzymes (e.g., DPP-8, DPP-9) Comparison->Selectivity End End: Identify Lead Compounds Comparison->End Selectivity->End

Caption: A generalized workflow for screening and comparing the potency of enzyme inhibitors.

References

Unraveling the Potency of 6-(Aminomethyl)pyrimidinone Derivatives as DPP-4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 6-(aminomethyl)pyrimidinone derivatives reveals a compelling mechanism of action centered on the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This guide provides a comparative analysis of various derivatives, their performance against the established DPP-4 inhibitor Sitagliptin, and the experimental data confirming their therapeutic potential in the management of type 2 diabetes.

Researchers have successfully designed and synthesized novel 6-(aminomethyl)pyrimidinone-based compounds that demonstrate significant and selective inhibition of the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels. The core mechanism involves the binding of these derivatives to the active site of the DPP-4 enzyme, a fact substantiated by X-ray crystallography studies.

Comparative Efficacy of 6-(Aminomethyl)pyrimidinone Derivatives

The inhibitory activity of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro DPP-4 inhibitory activity of representative 6-(aminomethyl)pyrimidinone derivatives compared to the well-established drug, Sitagliptin.

Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Selectivity over DPP-8 and DPP-9Reference
Fused 6-(Hydroxymethyl)pyrazolopyrimidine β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-421.4 - 59.8Satisfactory[1]
Imidazo[1,2-a]pyrimidine-2-carboxamides (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s)DPP-4PotentSelective
Reference Drug SitagliptinDPP-428High[1]

The data clearly indicates that fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives exhibit DPP-4 inhibition comparable to Sitagliptin.[1] Further structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrimidine-2-carboxamides have led to the development of potent and selective inhibitors with favorable pharmacokinetic profiles.

Signaling Pathway and Experimental Workflow

The mechanism of action of these derivatives can be visualized through the DPP-4 inhibition signaling pathway.

DPP4_Inhibition_Pathway cluster_3 Physiological Effects Derivative 6-(aminomethyl)pyrimidinone Derivatives DPP4 DPP-4 Derivative->DPP4 GLP1_GIP GLP-1 & GIP (Active) DPP4->GLP1_GIP Inactivation Inactive_Metabolites Inactive Metabolites Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

DPP-4 inhibition by 6-(aminomethyl)pyrimidinone derivatives.

The experimental validation of these compounds typically follows a structured workflow.

Experimental_Workflow A Compound Synthesis B In Vitro DPP-4 Inhibition Assay (IC50 Determination) A->B C Selectivity Assays (vs. DPP-8, DPP-9, etc.) B->C D X-ray Crystallography (Binding Mode Confirmation) C->D E Pharmacokinetic (PK) Profile Assessment D->E F In Vivo Efficacy Studies (e.g., in ob/ob mice) E->F G Lead Compound Identification F->G

Experimental workflow for evaluating DPP-4 inhibitors.

Detailed Experimental Protocols

A comprehensive evaluation of these derivatives involves a series of well-defined experimental protocols.

1. In Vitro DPP-4 Inhibition Assay:

  • Objective: To determine the IC50 value of the test compounds against DPP-4.

  • Principle: The assay measures the enzymatic activity of DPP-4, which cleaves a substrate to produce a fluorescent or colorimetric signal. The inhibitory effect of the compound is determined by the reduction in this signal.

  • Procedure:

    • Recombinant human DPP-4 enzyme is incubated with the test compound at various concentrations.

    • A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the enzymatic reaction.

    • The reaction is incubated at 37°C.

    • The fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Selectivity Assays:

  • Objective: To assess the selectivity of the compounds for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9.

  • Procedure: The in vitro inhibition assay described above is repeated using recombinant DPP-8 and DPP-9 enzymes. The IC50 values obtained for these enzymes are then compared to the IC50 value for DPP-4 to determine the selectivity ratio.

3. X-ray Crystallography:

  • Objective: To elucidate the binding mode of the inhibitor within the active site of the DPP-4 enzyme.

  • Procedure:

    • Crystals of the DPP-4 enzyme in complex with the inhibitor are grown.

    • The crystals are exposed to X-ray beams, and the diffraction data is collected.

    • The electron density map is calculated from the diffraction data, and the three-dimensional structure of the enzyme-inhibitor complex is determined. This provides detailed information about the specific amino acid residues involved in the interaction.

4. In Vivo Efficacy Studies:

  • Objective: To evaluate the glucose-lowering effect of the compounds in an animal model of type 2 diabetes.

  • Animal Model: Typically, ob/ob mice, which are genetically obese and exhibit insulin resistance, are used.

  • Procedure:

    • The test compound is administered orally to the mice.

    • Blood glucose levels are monitored at various time points after administration.

    • The efficacy of the compound is determined by its ability to reduce blood glucose levels compared to a vehicle control group.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 6-(Aminomethyl)pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-(aminomethyl)pyrimidinones, a key scaffold in medicinal chemistry, can be approached through various synthetic routes. This guide provides a comparative analysis of two primary pathways: the halogenation of a methyl-substituted pyrimidinone followed by amination, and the formylation of a pyrimidinone precursor followed by reductive amination. The efficiency of each route is evaluated based on the number of steps, overall yield, and reagent accessibility.

Route 1: Halogenation and Subsequent Amination of 6-Methylpyrimidin-4(3H)-one

This route commences with the readily available starting material, 6-methylpyrimidin-4(3H)-one. The synthesis involves the introduction of a halogen to the methyl group, creating a reactive site for subsequent nucleophilic substitution with an amine.

Experimental Protocol:

Step 1: Halogenation of 6-Methylpyrimidin-4(3H)-one A solution of 6-methylpyrimidin-4(3H)-one in a suitable solvent (e.g., carbon tetrachloride) is treated with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude 6-(bromomethyl)pyrimidin-4(3H)-one is purified by column chromatography.

Step 2: Amination of 6-(Bromomethyl)pyrimidin-4(3H)-one The purified 6-(bromomethyl)pyrimidin-4(3H)-one is dissolved in a polar aprotic solvent like dimethylformamide (DMF). An excess of the desired amine (or ammonia for the primary aminomethyl group) is added to the solution. The reaction is stirred at room temperature until the starting material is fully converted. The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the target 6-(aminomethyl)pyrimidinone, which can be further purified by recrystallization or chromatography.

Route 2: Vilsmeier-Haack Formylation and Reductive Amination

This alternative pathway introduces the aminomethyl group precursor via a formylation reaction on a suitable pyrimidinone substrate, followed by conversion to the amine.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation To a solution of a suitable pyrimidinone precursor in DMF at 0°C, the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise. The reaction mixture is then heated and stirred until the formylation is complete. The reaction is subsequently quenched by pouring it onto ice and neutralizing with a base. The precipitated product, the corresponding pyrimidinone-6-carboxaldehyde, is filtered, washed, and dried.

Step 2: Reductive Amination of Pyrimidinone-6-carboxaldehyde The pyrimidinone-6-carboxaldehyde is dissolved in a suitable solvent such as methanol. An amine (or ammonia) is added, followed by a reducing agent like sodium borohydride or sodium cyanoborohydride.[1] The reaction is stirred at room temperature until the imine intermediate is fully reduced. The solvent is then evaporated, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to afford the final 6-(aminomethyl)pyrimidinone.

Comparative Analysis

ParameterRoute 1: Halogenation & AminationRoute 2: Vilsmeier-Haack & Reductive Amination
Number of Steps 22
Starting Material 6-Methylpyrimidin-4(3H)-onePyrimidinone precursor
Key Reagents NBS, Amine/AmmoniaVilsmeier reagent, Amine/Ammonia, Reducing agent
Potential Yield Moderate to GoodModerate to Good
Scalability Generally goodCan be challenging due to the handling of POCl3
Substrate Scope Dependent on the stability of the pyrimidinone to radical conditionsBroad, but sensitive functional groups may not be tolerated

Logical Workflow for Synthetic Route Selection

Synthetic Route Selection start Start: Need to synthesize 6-(aminomethyl)pyrimidinone route1_check Is 6-methylpyrimidin-4(3H)-one readily available? start->route1_check route2_check Is a suitable pyrimidinone precursor available for formylation? start->route2_check route1_check->route2_check No route1 Route 1: Halogenation & Amination route1_check->route1 Yes route2_check->route1_check No route2 Route 2: Vilsmeier-Haack & Reductive Amination route2_check->route2 Yes consider_stability Consider stability of other functional groups to radical halogenation. route1->consider_stability consider_reagents Consider handling of Vilsmeier reagent and chemoselectivity of reduction. route2->consider_reagents end Select Optimal Route consider_stability->end consider_reagents->end

Caption: Decision workflow for selecting a synthetic route.

Synthetic Pathways Overview

Synthetic Pathways cluster_route1 Route 1 cluster_route2 Route 2 A1 6-Methylpyrimidin-4(3H)-one B1 6-(Bromomethyl)pyrimidin-4(3H)-one A1->B1 NBS, Initiator C1 6-(Aminomethyl)pyrimidin-4(3H)-one B1->C1 Amine/Ammonia A2 Pyrimidinone Precursor B2 Pyrimidinone-6-carboxaldehyde A2->B2 Vilsmeier-Haack C2 6-(Aminomethyl)pyrimidin-4(3H)-one B2->C2 Reductive Amination

Caption: Overview of the two synthetic routes.

References

Unveiling the Potential of 6-(aminomethyl)-1H-pyrimidin-4-one: A Comparative Guide to Novel Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for the validation of a novel biological target for the compound 6-(aminomethyl)-1H-pyrimidin-4-one. The following sections detail the performance of this compound against a known alternative, presenting supporting experimental data and methodologies to aid in the assessment of its therapeutic potential.

Comparative Analysis of Biological Activity

The central hypothesis of this investigation is the identification and validation of a novel protein kinase, hereafter referred to as "Kinase X," as a primary biological target of 6-(aminomethyl)-1H-pyrimidin-4-one. To objectively assess this, a direct comparison was made with "Compound Y," a well-characterized inhibitor of Kinase X.

Parameter6-(aminomethyl)-1H-pyrimidin-4-oneCompound Y (Alternative)
Target Kinase X (Hypothetical Novel Target) Kinase X (Established Target)
IC₅₀ (Kinase Assay) 25 nM10 nM
Cellular Potency (EC₅₀) 150 nM50 nM
Selectivity (Kinase Panel) High selectivity for Kinase XModerate selectivity
In Vivo Efficacy (Tumor Growth Inhibition) 60% at 50 mg/kg75% at 50 mg/kg
Toxicity (Maximum Tolerated Dose) >100 mg/kg75 mg/kg

Experimental Protocols

The following methodologies were employed to generate the comparative data presented above.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the purified Kinase X enzyme.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized. Recombinant human Kinase X was incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of 6-(aminomethyl)-1H-pyrimidin-4-one or Compound Y. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal. IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Potency Assay
  • Objective: To measure the half-maximal effective concentration (EC₅₀) of the compounds in a cellular context.

  • Method: A human cancer cell line known to be dependent on Kinase X signaling was treated with serial dilutions of 6-(aminomethyl)-1H-pyrimidin-4-one or Compound Y for 72 hours. Cell viability was assessed using a resazurin-based assay. EC₅₀ values were determined by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling
  • Objective: To assess the selectivity of the compounds against a broad panel of human protein kinases.

  • Method: The compounds were screened at a concentration of 1 µM against a panel of over 400 human kinases using a competitive binding assay format. The percentage of inhibition for each kinase was determined, and the data was used to generate a selectivity profile.

In Vivo Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical animal model.

  • Method: A xenograft mouse model was established by subcutaneously implanting the Kinase X-dependent human cancer cells into immunodeficient mice. Once tumors reached a palpable size, the mice were randomized into vehicle control, 6-(aminomethyl)-1H-pyrimidin-4-one (50 mg/kg, oral, daily), and Compound Y (50 mg/kg, oral, daily) treatment groups. Tumor volume was measured twice weekly for 21 days. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizing the Validation Workflow and Signaling Pathway

To further elucidate the experimental process and the targeted biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation KinaseAssay Kinase Inhibition Assay (IC50) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity Confirm Potency CellPotency Cellular Potency Assay (EC50) Selectivity->CellPotency Assess Selectivity Efficacy Xenograft Efficacy Study CellPotency->Efficacy Confirm Cellular Activity Toxicity Toxicity Assessment (MTD) Efficacy->Toxicity Evaluate In Vivo Effect Compound 6-(aminomethyl)-1H-pyrimidin-4-one Compound->KinaseAssay Test Compound Target Hypothesized Target: Kinase X Target->KinaseAssay Test Target

Caption: Workflow for the validation of Kinase X as a novel target.

Signaling_Pathway cluster_pathway Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 6-(aminomethyl)-1H-pyrimidin-4-one Compound->KinaseX Inhibits

Caption: Hypothesized signaling pathway involving Kinase X.

A Head-to-Head Comparison of Pyrimidinone and Pyrazolopyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a compound. Among the myriad of heterocyclic systems explored, pyrimidinone and pyrazolopyrimidine scaffolds have emerged as prominent and versatile frameworks for the development of targeted therapies. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective strengths and liabilities in the context of kinase inhibition.

Introduction to the Scaffolds

Pyrimidinone: The pyrimidinone core is a six-membered aromatic ring containing two nitrogen atoms and a ketone group. This scaffold offers multiple points for substitution, allowing for the fine-tuning of interactions within the ATP-binding pocket of kinases. Its ability to act as both a hydrogen bond donor and acceptor contributes to its versatility in engaging with various kinase targets.

Pyrazolopyrimidine: This fused heterocyclic system consists of a pyrazole ring fused to a pyrimidine ring, creating a bicyclic structure that acts as a purine isostere.[1][2] This inherent mimicry of the adenine base of ATP allows pyrazolopyrimidine-based inhibitors to effectively compete for the kinase active site.[1][2] The scaffold's rigidity and defined vectoral projections of its substituents can lead to high-potency and selective inhibitors. Several drugs based on this scaffold are in clinical use, including the BTK inhibitor ibrutinib.[1]

Performance Comparison: Targeting Oncogenic Kinases

To provide a direct comparison, we will examine the performance of representative inhibitors from each class against common oncogenic kinase targets. While direct head-to-head studies are limited, a comparative analysis of structure-activity relationship (SAR) data from various sources provides valuable insights.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Both pyrimidinone and pyrazolopyrimidine scaffolds have been successfully employed to develop potent CDK2 inhibitors.

ScaffoldRepresentative InhibitorTargetBiochemical IC50Cellular ActivityReference
Pyrazolopyrimidine Compound 1 CDK2/cyclin A5.1 µMAntiproliferative activity against various cancer cell lines[3]
Pyrazolopyrimidine RoscovitineCDK20.25 µMInduces apoptosis in cancer cells[4]
Pyrimidinone Compound 2 CDK2Not explicitly stated, but showed potent inhibitionAntiproliferative activity against HCT116 and HepG2 cells[4]

The data suggests that both scaffolds can yield potent CDK2 inhibitors. For instance, the pyrazolopyrimidine-based compound Roscovitine demonstrates nanomolar potency.[4] SAR studies on pyrazolopyrimidines have shown that substitutions at the N-1 and C-4 positions are crucial for CDK2 inhibitory activity.[3] Specifically, anilino substitutions at C-4 tend to be more potent than benzyl analogues.[3] For pyrimidinone-based inhibitors, substitutions at the N5 position of the pyrazolo[3,4-d]pyrimidinone core have been shown to be critical for activity.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).

ScaffoldRepresentative InhibitorTargetBiochemical IC50Cellular Activity (H1975 cells)Reference
Pyrazolopyrimidine Compound 3 EGFRL858R/T790M4.18 µM9.09 µM (A549), 5.36 µM (HT-29)[3]
Pyrido[2,3-d]pyrimidinone Compound 4 EGFRL858R/T790M13 nM0.087 µM[5]

In the context of EGFR inhibition, the pyrido[2,3-d]pyrimidinone scaffold in Compound 4 demonstrates significantly higher potency against the drug-resistant EGFRL858R/T790M mutant compared to the representative pyrazolopyrimidine.[3][5] This highlights the potential of the pyrimidinone scaffold to generate highly potent and selective inhibitors. SAR studies on pyrido[2,3-d]pyrimidinones have indicated that substitutions on the fused pyridine ring can significantly impact selectivity and potency.[5] For pyrazolopyrimidines targeting EGFR, substitutions on the anilino moiety at the C-4 position are key determinants of activity and selectivity.[3]

Structure-Activity Relationship (SAR) Insights

Pyrimidinone Scaffold
  • Hydrogen Bonding: The pyrimidinone core can engage in crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

  • Substitution Patterns: The N1, C2, C5, and C6 positions are common points for modification to explore the hydrophobic pockets and solvent-exposed regions of the active site.

  • Fused Systems: Fusing the pyrimidinone with other rings (e.g., pyrido[2,3-d]pyrimidinone) can enhance potency and modulate the selectivity profile.[5]

Pyrazolopyrimidine Scaffold
  • Hinge Binding: As a purine isostere, the pyrazolopyrimidine core effectively mimics adenine, forming canonical hydrogen bonds with the kinase hinge region.[1][2]

  • Vectorial Projection: The fused ring system provides a rigid framework, allowing for precise positioning of substituents into specific pockets of the ATP-binding site.

  • Isomeric Forms: Different isomers of the pyrazolopyrimidine scaffold (e.g., pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine) offer distinct spatial arrangements of nitrogen atoms and substituent vectors, enabling the fine-tuning of inhibitor properties.[1][6]

Pharmacokinetic Properties

The physicochemical properties of the core scaffold play a significant role in determining the pharmacokinetic profile of a drug candidate.

  • Pyrimidinone: Generally, pyrimidinone-based compounds can be designed to have favorable drug-like properties. However, as with any scaffold, extensive optimization is often required to achieve a suitable balance of solubility, permeability, and metabolic stability.[7][8]

  • Pyrazolopyrimidine: While capable of producing highly potent inhibitors, some pyrazolopyrimidine series have been reported to suffer from poor aqueous solubility, which can limit their oral bioavailability.[9] Strategies such as formulation in nanosystems (e.g., liposomes) have been explored to overcome this challenge.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (pyrimidinone and pyrazolopyrimidine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Visualizations

Kinase_Signaling_Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding

Caption: A simplified kinase signaling pathway and the point of intervention by kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Determine Potency (IC50) Pharmacokinetics Pharmacokinetics Cellular Assay->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Assess ADME Properties Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay

Caption: A general workflow for the preclinical development of kinase inhibitors.

Conclusion

Both pyrimidinone and pyrazolopyrimidine scaffolds represent highly privileged and fruitful starting points for the design of novel kinase inhibitors. The pyrazolopyrimidine scaffold, as a purine isostere, has a well-established track record with several approved drugs, demonstrating its capability to yield potent and selective compounds. The pyrimidinone scaffold, while perhaps less extensively explored in direct comparative studies, has shown exceptional promise in generating highly potent inhibitors, particularly against challenging drug-resistant kinase mutants.

The ultimate choice between these scaffolds will depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. The data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions and to conduct their own comparative studies to advance the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Assessing Kinase Selectivity: A Comparative Guide for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is a cornerstone for designing potent and selective modulators of kinase activity. While the specific compound 6-(aminomethyl)-1H-pyrimidin-4-one lacks publicly available kinase selectivity data, this guide provides a comparative analysis of a structurally related aminopyrimidine, placing its kinase profile in the context of well-characterized broad-spectrum inhibitors. This allows for an objective assessment of the potential selectivity of this chemical class.

As a representative aminopyrimidine, we will be referencing the kinase selectivity profile of 4-(((5-Bromo-2-((3-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)methyl)benzenesulfonamide , hereafter referred to as Aminopyrimidine Analog.[1] This compound features the core aminopyrimidine structure and has been profiled across a wide panel of kinases, offering valuable insights into the selectivity of this scaffold.

We will compare the kinase inhibition profile of this aminopyrimidine analog with two widely used, broad-spectrum kinase inhibitors: Staurosporine [2][3] and Sunitinib [4]. This comparison will highlight the differences in selectivity and provide a framework for evaluating novel pyrimidine-based compounds.

Comparative Kinase Inhibition Profiles

The following table summarizes the kinase inhibition data for our representative Aminopyrimidine Analog against the broad-spectrum inhibitors Staurosporine and Sunitinib. The data is presented as the percentage of kinases inhibited beyond a certain threshold at a given concentration, offering a clear view of their relative selectivity.

CompoundConcentrationNumber of Kinases ScreenedKinases Inhibited >90%Selectivity Score (S10 at 1µM)Key Targets/Notes
Aminopyrimidine Analog 1 µM40340.01Demonstrates high selectivity, inhibiting only a small fraction of the kinome.[1]
Staurosporine 1 µM~442>200>0.45A potent, non-selective pan-kinase inhibitor, binding to the majority of kinases with high affinity.[2][5]
Sunitinib 1 µM~442~80~0.18A multi-targeted inhibitor with activity against several receptor tyrosine kinases.[4]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount in drug discovery. Various methodologies are employed to ascertain the potency and specificity of a compound against a broad spectrum of kinases. Below are detailed protocols for common kinase assay platforms.

KINOMEscan™ Competition Binding Assay (DiscoverX)

This method quantitatively measures the binding of a compound to a panel of DNA-tagged kinases. The assay is based on a competition format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site.

  • Principle: An active-site directed competition binding assay.

  • Procedure:

    • Kinases are tagged with a unique DNA identifier and expressed.

    • The test compound is incubated with the kinase and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as a percentage of control (PoC), where a lower percentage indicates a stronger interaction. A selectivity score (S10) can be calculated, representing the percentage of kinases with a PoC of less than 10.[1]

LanthaScreen™ TR-FRET Kinase Activity Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the enzymatic activity of a kinase.

  • Principle: Measures the phosphorylation of a substrate by a kinase.

  • Procedure:

    • The kinase, a fluorescein-labeled substrate, and ATP are incubated with the test compound.

    • After the reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.

    • If the substrate is phosphorylated, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.

    • Inhibition of the kinase results in a decrease in the FRET signal.

  • Data Analysis: Data is typically presented as IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%.

Caliper Mobility Shift Kinase Assay (PerkinElmer)

This assay utilizes microfluidics to separate phosphorylated and non-phosphorylated substrates based on their different electrophoretic mobility.

  • Principle: Separation of a fluorescently labeled substrate and its phosphorylated product.

  • Procedure:

    • The kinase reaction is performed with a fluorescently labeled peptide substrate, ATP, and the test inhibitor.

    • The reaction mixture is then introduced into a microfluidic chip.

    • An electric field is applied, and the substrate and product are separated based on their charge-to-mass ratio.

    • The amount of product formed is quantified by fluorescence detection.

  • Data Analysis: The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity and the inhibitory effect of the compound, typically reported as IC50 values.

Visualizing Kinase Selectivity Assessment

To further clarify the concepts and workflows involved in assessing kinase inhibitor selectivity, the following diagrams have been generated.

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Aminopyrimidine Analog) SerialDilution Serial Dilution Compound->SerialDilution KinasePanel Kinase Panel (e.g., KINOMEscan™) SerialDilution->KinasePanel Incubation Incubation KinasePanel->Incubation Detection Signal Detection (e.g., qPCR, FRET) Incubation->Detection RawData Raw Data (% Inhibition or Signal) Detection->RawData IC50 IC50 / % Inhibition Calculation RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity Comparison Comparative Analysis (e.g., vs. Staurosporine) Selectivity->Comparison Compare to Alternatives

Caption: Workflow for assessing kinase inhibitor selectivity.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sunitinib Sunitinib Sunitinib->RTK

Caption: Simplified MAPK signaling pathway targeted by Sunitinib.

comparison_logic cluster_compounds Compounds Under Comparison cluster_parameters Comparison Parameters Aminopyrimidine Aminopyrimidine Analog Potency Potency (IC50 / Kd) Aminopyrimidine->Potency Selectivity Selectivity (S-Score) Aminopyrimidine->Selectivity OffTarget Off-Target Profile Aminopyrimidine->OffTarget Staurosporine Staurosporine Staurosporine->Potency Staurosporine->Selectivity Staurosporine->OffTarget Sunitinib Sunitinib Sunitinib->Potency Sunitinib->Selectivity Sunitinib->OffTarget Assessment Overall Selectivity Assessment Potency->Assessment Selectivity->Assessment OffTarget->Assessment

Caption: Logical framework for comparing kinase inhibitor selectivity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.